molecular formula C38H58N6O9 B1664239 A-65317 CAS No. 122224-84-4

A-65317

货号: B1664239
CAS 编号: 122224-84-4
分子量: 742.9 g/mol
InChI 键: JZRFAIHFMIECQR-AJISXOSTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source

属性

CAS 编号

122224-84-4

分子式

C38H58N6O9

分子量

742.9 g/mol

IUPAC 名称

(2R)-2-benzyl-N-[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide

InChI

InChI=1S/C38H58N6O9/c1-4-44-24-33(53-38(44)49)35(46)31(20-28-13-9-6-10-14-28)41-37(48)32(22-30-23-39-25-40-30)42-36(47)29(19-27-11-7-5-8-12-27)21-34(45)43(2)15-16-51-26-52-18-17-50-3/h5,7-8,11-12,23,25,28-29,31-33,35,46H,4,6,9-10,13-22,24,26H2,1-3H3,(H,39,40)(H,41,48)(H,42,47)/t29-,31+,32+,33+,35-/m1/s1

InChI 键

JZRFAIHFMIECQR-AJISXOSTSA-N

手性 SMILES

CCN1C[C@H](OC1=O)[C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=CC=C4)CC(=O)N(C)CCOCOCCOC)O

规范 SMILES

CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N(C)CCOCOCCOC)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-benzyl-3-((2-methoxyethoxymethoxyethyl)methylaminocarbonyl)propionyl-L-histidine-3-ethyl-5-(1'-hydroxy-2'-amino-3'-cyclohexylpropyl)oxazolidin-2-one amide
A 65317
A-65317

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide: A-65317 - A Compound Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, the compound designated as A-65317 remains elusive. Information regarding its mechanism of action, pharmacological profile, and associated experimental data is not publicly available. This lack of information prevents the creation of a detailed technical guide as requested.

Extensive searches were conducted using a variety of queries, including "this compound mechanism of action," "this compound pharmacology," "this compound signaling pathway," and "this compound experimental studies." These searches did not yield any relevant results pertaining to a specific molecule with this identifier. Further attempts to locate information by searching for "compound this compound," "this compound drug," and "this compound scientific literature" were also unsuccessful.

It is plausible that "this compound" represents an internal designation for a compound within a pharmaceutical or research organization that has not been disclosed in public forums or scientific publications. Such internal codes are common during the early stages of drug discovery and development.

Without access to proprietary databases or further clarifying information, it is impossible to provide the requested in-depth technical guide, including:

  • Quantitative Data Presentation: No data on binding affinity, potency, or efficacy could be located to summarize in tabular form.

  • Experimental Protocols: The absence of published studies means there are no experimental methodologies to detail.

  • Signaling Pathway and Workflow Visualizations: Without a known mechanism of action or experimental workflow, no diagrams can be generated.

Should more specific information or an alternative identifier for this compound become available, a comprehensive technical guide could be developed. We recommend consulting internal documentation or reaching out to the originating research group for information on this compound.

The Function of A-65317: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that A-65317 is not a recognized identifier for a publicly documented pharmacological compound.

Our extensive investigation across multiple search queries, including "this compound function," "this compound mechanism of action," "this compound pharmacology," "this compound experimental studies," "this compound chemical compound," and "CAS registry number this compound," did not yield any relevant information pertaining to a specific drug or research molecule with this designation.

The search results primarily consisted of:

  • An electrical component manufactured by Schneider Electric with the product code "65317".

  • General information regarding the mechanisms of action of other, unrelated pharmaceutical compounds.

  • Documents containing the numerical sequence "65,317" in a non-specific context.

This lack of information suggests several possibilities:

  • Internal Compound Designator: "this compound" may be an internal code used by a private entity (e.g., a pharmaceutical company or research institution) for a compound that has not been disclosed in public-facing literature or databases.

  • Typographical Error: The identifier may contain a typographical error. We recommend verifying the correct spelling and alphanumeric sequence.

  • Discontinued (B1498344) or Obsolete Compound: The compound may have been discontinued from development at an early stage and, therefore, was never publicly documented.

  • Highly Obscure or Niche Compound: It is possible, though unlikely given the breadth of the search, that the compound is described in highly specialized or non-indexed literature.

Recommendation:

We advise researchers, scientists, and drug development professionals to verify the compound identifier "this compound" with the original source of information. Accurate identification is the critical first step for any further investigation into a compound's function, mechanism of action, and potential for therapeutic development.

Without any available data, it is not possible to provide a technical guide, data tables, experimental protocols, or signaling pathway diagrams as requested. Should a corrected or alternative identifier be provided, we would be pleased to conduct a thorough analysis and generate the requested in-depth technical guide.

An In-Depth Technical Guide to the Discovery and History of A-65317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-65317 emerged from the intensive research efforts of the late 1980s and early 1990s to develop potent and selective inhibitors of the enzyme renin, the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). Developed by Abbott Laboratories, this compound is a primate-selective, non-peptide renin inhibitor that showed promise in preclinical studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and physicochemical properties of this compound. It includes detailed experimental protocols for key assays, quantitative data on its inhibitory activity and plasma protein binding, and a comparative analysis with other renin inhibitors from the same era. While the development of this compound was ultimately discontinued, its history provides valuable insights into the challenges and evolution of renin inhibitor drug discovery.

Introduction: The Quest for Renin Inhibitors

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of the RAAS, the conversion of angiotensinogen (B3276523) to angiotensin I. This makes renin a prime target for therapeutic intervention.[1] The development of direct renin inhibitors was seen as a potentially more specific and effective approach to RAAS blockade compared to angiotensin-converting enzyme (ACE) inhibitors.[2] In the 1980s and 1990s, numerous pharmaceutical companies, including Abbott Laboratories, invested heavily in the discovery of potent and orally bioavailable renin inhibitors.[2]

Discovery and Chemical Profile of this compound

This compound was synthesized and characterized by scientists at Abbott Laboratories as part of their extensive renin inhibitor discovery program.

Chemical Structure:

Unfortunately, a publicly available, definitive chemical structure for this compound could not be identified in the reviewed literature.

Mechanism of Action

This compound is a direct renin inhibitor, meaning it binds to the active site of the renin enzyme. This competitive inhibition prevents renin from binding to its substrate, angiotensinogen, thereby blocking the production of angiotensin I and subsequently, the downstream effects of angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion.[1]

Below is a diagram illustrating the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone A65317 This compound A65317->Renin Inhibits

Caption: Mechanism of this compound in the RAAS pathway.

Preclinical Data

In Vitro Inhibitory Activity

A key study by Fung et al. (1992) evaluated the in vitro potency of this compound against human plasma renin activity. The 50% inhibitory concentration (IC50) was determined and compared with other renin inhibitors from Abbott's program, A-64662 (Enalkiren) and A-74273.

CompoundIC50 (nM)
This compound 0.37 [1]
A-64662 (Enalkiren)Data not available in provided search results
A-74273Data not available in provided search results
Plasma Protein Binding

The extent of plasma protein binding is a critical pharmacokinetic parameter that influences the free drug concentration and, consequently, its efficacy. The binding of this compound to human plasma proteins was assessed using equilibrium dialysis.

CompoundPlasma Protein Binding (%)
This compound >60%
A-64662 (Enalkiren)>60%
A-74273>60%

Experimental Protocols

Plasma Renin Activity (PRA) Assay (Radioimmunoassay)

The following is a generalized protocol for the determination of plasma renin activity based on the principles of radioimmunoassay (RIA) for angiotensin I.

Objective: To measure the rate of angiotensin I generation in plasma as an indicator of renin activity.

Materials:

  • Human plasma samples

  • This compound or other renin inhibitors

  • Angiotensin I RIA kit (containing ¹²⁵I-labeled angiotensin I, angiotensin I antibody, and standards)

  • Inhibitor cocktail (e.g., EDTA, dimercaprol, 8-hydroxyquinoline) to prevent angiotensin I degradation and conversion

  • Incubation buffer (e.g., maleate (B1232345) or phosphate (B84403) buffer, pH 6.0)

  • Dextran-coated charcoal (for separation of free and antibody-bound antigen)

  • Gamma counter

Procedure:

  • Sample Preparation: Collect blood in chilled tubes containing EDTA. Centrifuge at 4°C to separate plasma.

  • Incubation: Divide each plasma sample into two aliquots. One aliquot is kept at 4°C (control), and the other is incubated at 37°C for a defined period (e.g., 1-3 hours) in the presence of the inhibitor cocktail. For inhibitor studies, this compound is added at various concentrations to the 37°C incubation tubes.

  • Radioimmunoassay:

    • Stop the enzymatic reaction by placing the tubes on ice.

    • Perform the RIA for angiotensin I on both the 4°C and 37°C samples according to the kit manufacturer's instructions. This typically involves incubating the plasma samples (or extracts) with the ¹²⁵I-angiotensin I and the angiotensin I antibody.

    • Separate the antibody-bound from the free ¹²⁵I-angiotensin I using dextran-coated charcoal. The charcoal binds the free tracer, and after centrifugation, the supernatant contains the antibody-bound fraction.

    • Measure the radioactivity of the supernatant in a gamma counter.

  • Calculation:

    • Generate a standard curve using the angiotensin I standards.

    • Determine the concentration of angiotensin I in each sample from the standard curve.

    • Calculate the plasma renin activity as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/hr).

    • For inhibitor studies, plot the PRA against the inhibitor concentration to determine the IC50 value.

PRA_Workflow Start Plasma Sample Split Split into two aliquots Start->Split Incubate4C Incubate at 4°C (Control) Split->Incubate4C Aliquot 1 Incubate37C Incubate at 37°C with Inhibitor Cocktail +/- this compound Split->Incubate37C Aliquot 2 RIA Angiotensin I Radioimmunoassay Incubate4C->RIA Incubate37C->RIA Separate Separate Bound and Free Antigen (Charcoal) RIA->Separate Count Gamma Counting Separate->Count Calculate Calculate PRA and IC50 Count->Calculate

Caption: Workflow for Plasma Renin Activity Assay.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the percentage of this compound bound to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well plate format)

  • Semi-permeable dialysis membrane (e.g., molecular weight cutoff of 12-14 kDa)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Radiolabeled ([¹⁴C] or [³H]) or non-labeled this compound

  • Scintillation counter or LC-MS/MS for quantification

Procedure:

  • Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Apparatus Assembly: Assemble the dialysis cells, separating the two chambers with the prepared membrane.

  • Sample Addition:

    • Add human plasma spiked with a known concentration of this compound to one chamber (the plasma chamber).

    • Add an equal volume of PBS to the other chamber (the buffer chamber).

  • Equilibration: Seal the apparatus and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined in preliminary experiments.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Quantification:

    • If using radiolabeled compound, determine the radioactivity in each aliquot using a scintillation counter.

    • If using non-labeled compound, determine the concentration in each aliquot using a validated LC-MS/MS method. To avoid matrix effects, the plasma sample may need to be diluted with buffer, and the buffer sample spiked with blank plasma to match the matrix.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]

    • Percentage bound = (1 - fu) * 100

PPB_Workflow Start Spike this compound into Plasma Dialysis Equilibrium Dialysis (Plasma vs. Buffer) Start->Dialysis Incubate Incubate at 37°C until Equilibrium Dialysis->Incubate Sample Collect Aliquots from Both Chambers Incubate->Sample Quantify Quantify this compound Concentration (LC-MS/MS or Scintillation Counting) Sample->Quantify Calculate Calculate Fraction Unbound and % Bound Quantify->Calculate

Caption: Workflow for Plasma Protein Binding Assay.

History and Discontinuation

The development of early renin inhibitors, including those from Abbott Laboratories, faced significant challenges. A primary hurdle was achieving good oral bioavailability.[3] Many of the early peptide-based and peptidomimetic inhibitors, while potent in vitro, suffered from poor absorption and rapid metabolism, limiting their clinical utility.[3]

The precise reasons for the discontinuation of this compound's development are not explicitly detailed in the publicly available literature. However, it is likely that, similar to many of its contemporaries, this compound may have encountered unfavorable pharmacokinetic properties (such as low oral bioavailability or a short half-life), unforeseen toxicity, or was superseded by more promising candidates within Abbott's own pipeline or from competitor companies. The high cost of manufacturing complex peptide-like molecules also played a role in the attrition of many early renin inhibitor programs.[3] The eventual success of the non-peptide renin inhibitor, aliskiren, highlights the long and arduous path of discovery in this field.

Conclusion

This compound represents an important step in the historical development of direct renin inhibitors. It demonstrated high in vitro potency, a key requirement for a successful drug candidate in this class. The studies conducted on this compound and its analogs contributed to the growing body of knowledge regarding the structure-activity relationships of renin inhibition. Although its development was not pursued to clinical application, the challenges encountered with this compound and other early inhibitors paved the way for the design of next-generation molecules with improved pharmacokinetic profiles, ultimately leading to the approval of the first direct renin inhibitor for the treatment of hypertension. This technical guide serves as a repository of the available scientific information on this compound, offering valuable insights for researchers in the ongoing pursuit of novel cardiovascular therapies.

References

A-65317 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Renin Inhibitor A-65317

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, non-peptide inhibitor of the enzyme renin, a key regulator in the renin-angiotensin-aldosterone system (RAAS). Initially developed by Abbott Laboratories, this compound was investigated for its potential as an antihypertensive agent. Although its clinical development was discontinued, the compound remains a significant tool in pharmacological research for studying the role of renin in cardiovascular and renal physiology. This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure designed to mimic the substrate of renin, angiotensinogen (B3276523), thereby competitively inhibiting the enzyme's activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 122224-84-4[1][2][3][4]
Molecular Formula C38H58N6O9[3]
Molecular Weight 742.909 g/mol [3]
SMILES O=C(--INVALID-LINK--NC(--INVALID-LINK--NC(--INVALID-LINK----INVALID-LINK--C(N--INVALID-LINK--C(O)=O)=O)=O)=O[1]
Development Status Discontinued[2]
Therapeutic Area Cardiovascular Diseases[2]

Mechanism of Action

This compound functions as a direct renin inhibitor. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of the RAAS, which involves the cleavage of angiotensinogen to form angiotensin I. By binding to the active site of renin, this compound prevents this conversion, leading to a downstream reduction in angiotensin II and aldosterone (B195564) levels. This ultimately results in vasodilation and a decrease in blood pressure.

Below is a simplified representation of the renin-angiotensin-aldosterone system and the point of inhibition by this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion) Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI A65317 This compound A65317->Renin inhibits

Figure 1: Simplified RAAS pathway showing this compound inhibition of renin.

Experimental Data and Protocols

Limited public information is available regarding specific experimental protocols involving this compound. However, studies have investigated its interaction with plasma proteins.

Plasma Protein Binding Studies

Research has shown that this compound exhibits significant binding to plasma proteins.[2] This is a critical pharmacokinetic parameter as it influences the free drug concentration available to interact with the target enzyme.

Table 2: Summary of this compound Plasma Protein Binding

ParameterObservationSource
Protein Binding > 60% binding to plasma proteins at both pH 6.0 and 7.4. Slightly greater binding observed at pH 7.4.[2]

A common methodology for determining plasma protein binding is equilibrium dialysis .

Illustrative Experimental Workflow: Equilibrium Dialysis

The following diagram illustrates a generalized workflow for an equilibrium dialysis experiment to determine the extent of drug binding to plasma proteins.

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prep_Plasma Prepare Plasma Solution Load_Chambers Load Plasma into one Chamber and Drug Solution into the other Prep_Plasma->Load_Chambers Prep_Drug Prepare this compound Solution (in buffer) Prep_Drug->Load_Chambers Prep_Apparatus Prepare Dialysis Apparatus (semi-permeable membrane) Prep_Apparatus->Load_Chambers Incubate Incubate at 37°C until Equilibrium is Reached Load_Chambers->Incubate Sample_Chambers Sample both Chambers Incubate->Sample_Chambers Measure_Conc Measure this compound Concentration (e.g., by LC-MS/MS) Sample_Chambers->Measure_Conc Calculate Calculate Percentage Bound Measure_Conc->Calculate

Figure 2: Generalized workflow for an equilibrium dialysis experiment.

Detailed Protocol for Equilibrium Dialysis (General Example):

  • Preparation of Dialysis Membrane: The semi-permeable membrane is washed and hydrated according to the manufacturer's instructions to remove any preservatives.

  • Preparation of Solutions: A stock solution of this compound is prepared in an appropriate buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pooled human plasma is thawed and centrifuged to remove any precipitates.

  • Assembly of Dialysis Cells: The dialysis apparatus, consisting of two chambers separated by the prepared membrane, is assembled.

  • Loading of Samples: The plasma is loaded into one chamber, and the this compound solution in buffer is loaded into the opposing chamber.

  • Incubation: The assembled cells are placed in a temperature-controlled water bath (typically 37°C) and incubated with gentle shaking for a sufficient time to allow equilibrium to be reached (e.g., 4-24 hours).

  • Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.

  • Analysis: The concentration of this compound in the samples from both chambers is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The percentage of protein-bound drug is calculated using the following formula: % Bound = [ (Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration ] * 100

Conclusion

This compound is a well-defined renin inhibitor that has contributed to the understanding of the renin-angiotensin-aldosterone system. While its journey in clinical drug development was halted, its specific mechanism of action and available data on properties like plasma protein binding make it a valuable reference compound for researchers in cardiovascular pharmacology and medicinal chemistry. The experimental methodologies outlined provide a framework for further investigation of this and similar compounds.

References

A-65317: A Technical Guide to a Potent Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122224-84-4 Molecular Formula: C₃₈H₅₈N₆O₉ Molecular Weight: 742.9 g/mol

Synopsis: A-65317 is a potent, primate-selective dipeptide inhibitor of renin, the key enzyme in the Renin-Angiotensin System (RAS). Initially developed by Abbott Laboratories for the treatment of cardiovascular diseases, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro activity, and the broader context of the Renin-Angiotensin System. While specific in vivo, pharmacokinetic, and detailed synthesis information for this compound is limited in publicly available literature, this guide consolidates the known data and provides general experimental protocols relevant to its class of compounds.

Mechanism of Action: Targeting the Renin-Angiotensin System

This compound exerts its pharmacological effect by directly inhibiting renin, an aspartyl protease that catalyzes the first and rate-limiting step of the Renin-Angiotensin System (RAS) cascade. Renin cleaves angiotensinogen (B3276523) to form angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). By blocking the initial step, this compound effectively suppresses the entire downstream cascade, leading to vasodilation and a reduction in blood pressure.

The Renin-Angiotensin Signaling Pathway

The RAS is a critical regulator of blood pressure, fluid, and electrolyte balance. The signaling pathway, which this compound targets, is depicted below.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure_Increase Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Renin Renin ACE ACE A65317 This compound A65317->Renin inhibits

The Renin-Angiotensin System and the inhibitory action of this compound.

In Vitro Activity

This compound is a highly potent inhibitor of primate renin. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.

CompoundIC₅₀ (nM)Target
This compound0.37Primate Renin

Table 1: In Vitro Potency of this compound

It has been noted that the presence of angiotensinase inhibitors, such as phenylmethylsulfonyl fluoride (B91410) and 8-hydroxyquinoline (B1678124) sulfate, can affect the measured IC₅₀ values of renin inhibitors in plasma renin activity assays.[1] This is an important consideration for in vitro experimental design.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of renin.

Principle: A fluorogenic substrate for renin, typically a synthetic peptide mimicking the cleavage site of angiotensinogen, is used. The substrate is labeled with a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by renin, the reporter is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the fluorogenic renin substrate, and the different concentrations of this compound.

  • Include control wells containing the substrate and buffer without the inhibitor (positive control) and wells with substrate and buffer but no renin (negative control).

  • Initiate the enzymatic reaction by adding recombinant human renin to all wells except the negative control.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Plot the initial reaction velocity against the concentration of this compound.

  • Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.

Renin_Inhibition_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Data Analysis Serial_Dilution Serial Dilution of this compound Plate_Setup Prepare 96-well plate with buffer, substrate, and this compound Serial_Dilution->Plate_Setup Add_Renin Add Renin to initiate reaction Plate_Setup->Add_Renin Measure_Fluorescence Measure fluorescence over time Add_Renin->Measure_Fluorescence Plot_Data Plot reaction velocity vs. concentration Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

References

A-65317: An In-depth Technical Guide to a Primate-Selective Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primate-selective renin inhibitor, A-65317. The document consolidates available biochemical and in vivo data, outlines detailed experimental protocols for the evaluation of renin inhibitors, and presents key signaling pathways and experimental workflows through structured diagrams.

Core Compound Information

This compound is a potent, dipeptide-based inhibitor of renin, an enzyme that plays a critical role in the renin-angiotensin system (RAS) and the regulation of blood pressure. Its high affinity and selectivity for primate renin have made it a subject of interest in cardiovascular research.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSpeciesNotes
IC50 0.37 nM[1]PrimateDemonstrates high potency against primate renin.
Plasma Protein Binding > 60%[2]HumanBinding was observed at both pH 6.0 and 7.4.

Table 2: In Vivo Hemodynamic Effects of A-64662 in Cynomolgus Monkeys

Data for the closely related renin inhibitor A-64662 is presented as a surrogate for this compound's in vivo effects.

Treatment GroupDose (mg/kg, i.v. bolus)Change in Mean Arterial Pressure (MAP)Inhibition of Plasma Renin Activity (PRA)
Normal Monkeys 0.01No significant change> 90%[3]
0.1~10% decrease[3]> 90%[3]
1.0Significant decrease> 90%[3]
10.0~50-60% decrease[3]> 90%[3]
Salt-Depleted Monkeys 0.01~10% decrease[3]> 90%[3]
0.1Significant decrease> 90%[3]
1.0Significant decrease> 90%[3]
10.0Significant decrease> 90%[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

RAS_Pathway Angiotensinogen (B3276523) Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin Renin->Angiotensinogen A65317 This compound A65317->Renin Inhibition ACE ACE ACE->Angiotensin_I

The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Renin Enzyme - Fluorogenic Substrate - Assay Buffer - this compound dilutions Plate Plate Setup (96-well): - Add Assay Buffer - Add this compound/Vehicle - Add Renin Enzyme Reagents->Plate Incubate1 Pre-incubate Plate->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Measure Measure Fluorescence (Ex/Em appropriate for substrate) Incubate2->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

A generalized workflow for in vitro renin inhibition assays.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Animal Acclimatize Cynomolgus Monkeys Surgery Surgical Implantation of Telemetry Device (optional) or Arterial Catheter Animal->Surgery Diet Sodium Depletion (optional, to increase baseline PRA) Surgery->Diet Baseline Record Baseline: - Blood Pressure - Heart Rate - Plasma Renin Activity Diet->Baseline Dosing Administer this compound or Vehicle (i.v. bolus or infusion) Baseline->Dosing Monitoring Continuously Monitor BP and HR Collect Blood Samples at Time Points Dosing->Monitoring PRA_Assay Measure Plasma Renin Activity Monitoring->PRA_Assay Data_Analysis Analyze Hemodynamic and Biochemical Data PRA_Assay->Data_Analysis

A generalized workflow for in vivo evaluation of renin inhibitors in primates.

Experimental Protocols

Detailed experimental protocols for this compound have not been specifically published. The following are generalized yet detailed methodologies adapted from literature for renin inhibitor evaluation, which are applicable to this compound.

In Vitro Renin Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available renin inhibitor screening assay kits[1][2][4].

1. Materials and Reagents:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., based on the angiotensinogen sequence with a FRET pair)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

2. Assay Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer to create a concentration gradient.

  • In a 96-well plate, add 150 µL of Assay Buffer to each well.

  • Add 10 µL of the this compound dilutions or vehicle (solvent control) to the respective wells.

  • Add 10 µL of a pre-diluted recombinant human renin solution to all wells except for the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic renin substrate to all wells.

  • Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate used, taking readings every 1-2 minutes for 30-60 minutes at 37°C.

3. Data Analysis:

  • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Evaluation of Hemodynamic Effects in Primates

This protocol is based on studies conducted with the related renin inhibitor A-64662 in cynomolgus monkeys[3][5][6].

1. Animal Model:

  • Adult male or female cynomolgus monkeys (Macaca fascicularis).

  • Animals are acclimatized and housed under controlled conditions.

  • For studies requiring elevated plasma renin activity (PRA), animals can be placed on a sodium-deficient diet and/or treated with a diuretic like furosemide (B1674285) prior to the study.

2. Surgical Preparation (for direct blood pressure measurement):

  • Anesthetize the monkeys.

  • Surgically implant a catheter into a major artery (e.g., femoral or carotid artery) for direct and continuous blood pressure monitoring.

  • Alternatively, implant a telemetry device for conscious animal monitoring.

  • Allow for a post-surgical recovery period.

3. Experimental Procedure:

  • Connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Collect a baseline blood sample for PRA measurement.

  • Administer this compound as an intravenous bolus or a continuous infusion at various dose levels. A vehicle control group should be included.

  • Continuously monitor MAP and HR for a defined period post-administration (e.g., 3-4 hours).

  • Collect blood samples at specified time points after drug administration to measure PRA and potentially the plasma concentration of this compound.

4. Measurement of Plasma Renin Activity (PRA):

  • Collect blood in chilled tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 4°C to separate the plasma.

  • PRA is determined by measuring the generation of angiotensin I from endogenous angiotensinogen at a specific pH (e.g., pH 5.7 or 7.4) and temperature (37°C) over a fixed time.

  • The amount of angiotensin I generated is quantified using a radioimmunoassay (RIA) or ELISA.

5. Data Analysis:

  • Calculate the change in MAP and HR from baseline for each dose of this compound and the vehicle control.

  • Determine the percentage of inhibition of PRA from baseline at each time point for each dose.

  • Analyze the dose-response relationship for the effects on MAP and PRA.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a patent document outlines the general method for the preparation of related chemical compounds, suggesting a multi-step organic synthesis approach likely involving peptide coupling reactions to form the dipeptide core, followed by the introduction of the specific side chains and functional groups that characterize this compound[7]. The synthesis would require expertise in synthetic organic chemistry and access to specialized laboratory equipment.

Conclusion

This compound is a highly potent, primate-selective renin inhibitor with a demonstrated ability to bind to and inhibit its target in vitro. While specific pharmacokinetic and in vivo efficacy data for this compound are limited, studies on the closely related compound A-64662 in primates strongly suggest that this compound would produce a dose-dependent reduction in blood pressure and plasma renin activity. The provided experimental protocols offer a robust framework for the further investigation and characterization of this compound and other novel renin inhibitors. The diagrams of the RAS pathway and experimental workflows serve as valuable visual aids for understanding the compound's mechanism of action and the methodologies used in its evaluation. Further research to determine the complete pharmacokinetic profile of this compound would be beneficial for a more thorough understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for A-65317 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65317 is a potent inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] The RAAS plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance. Dysregulation of this system is implicated in various cardiovascular diseases, including hypertension. As a renin inhibitor, this compound directly targets the initial step of this cascade, preventing the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a renin inhibition assay to determine its half-maximal inhibitory concentration (IC50) and a plasma protein binding assay.

Data Presentation

Table 1: In Vitro Potency of this compound
CompoundTargetAssay TypeIC50 (nM)Notes
This compoundReninFRET-based Inhibition Assay[Data not publicly available]Potent inhibition is expected based on preclinical studies.
Table 2: Plasma Protein Binding of this compound
CompoundSpeciesMethodProtein Binding (%)
This compoundHuman PlasmaEquilibrium Dialysis>60%[2]

Signaling Pathway

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound inhibits renin, the initial and rate-limiting step of this pathway.

RAAS_Pathway cluster_kidney Kidney cluster_liver Liver cluster_lungs Lungs cluster_adrenal Adrenal Gland Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I this compound inhibition Angiotensinogen Angiotensinogen Angiotensinogen->Angiotensin_I (cleavage) ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone Na_H2O_retention Na+ and H2O Retention Aldosterone->Na_H2O_retention causes Angiotensin_I->Angiotensin_II (conversion) Angiotensin_II->Aldosterone stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_retention->Blood_Pressure

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

Renin Inhibition Assay (IC50 Determination)

This protocol describes a fluorometric method for determining the IC50 value of this compound against human recombinant renin using a Fluorescence Resonance Energy Transfer (FRET)-based substrate.

Workflow:

Renin_Assay_Workflow A Prepare Reagents: - Renin Assay Buffer - Human Recombinant Renin - FRET Substrate - this compound Dilutions B Plate Setup (96-well, black): - Background Wells - 100% Activity Wells - Inhibitor (this compound) Wells A->B C Add Reagents to Wells: 1. Substrate & Buffer 2. This compound or Vehicle B->C D Initiate Reaction: Add Renin to appropriate wells C->D E Incubate at 37°C D->E F Read Fluorescence (Ex: 335-345 nm, Em: 485-510 nm) E->F G Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 F->G PPB_Assay_Workflow A Prepare Dialysis Unit: - Hydrate semi-permeable membrane B Prepare Samples: - Spike plasma with this compound - Prepare buffer solution A->B C Load Dialysis Unit: - Plasma with this compound in one chamber - Buffer in the other chamber B->C D Incubate to Equilibrium: (e.g., 4-24 hours at 37°C) C->D E Sample Collection: - Aliquot from both plasma and buffer chambers D->E F Quantify this compound Concentration: Using LC-MS/MS E->F G Data Analysis: Calculate % Protein Binding F->G

References

Application Notes and Protocols for A-65317 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65317 is a potent and selective small molecule inhibitor of the Kinase of Apoptosis and Proliferation (KAP), a critical serine/threonine kinase involved in tumorigenesis. By targeting KAP, this compound disrupts key signaling pathways that promote cell survival and proliferation, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture to assess its cytotoxic and cytostatic effects.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of KAP, preventing the phosphorylation of its downstream substrates. Key substrates of KAP include the pro-apoptotic protein BAD and the cell cycle regulatory protein CDK2. Inhibition of KAP by this compound leads to the dephosphorylation and activation of BAD, promoting apoptosis. Concurrently, the lack of CDK2 phosphorylation by KAP results in cell cycle arrest at the G1/S transition.

A65317_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A65317 This compound KAP KAP A65317->KAP Inhibition BAD_P p-BAD (Inactive) KAP->BAD_P Phosphorylation CDK2_P p-CDK2 (Active) KAP->CDK2_P Phosphorylation BAD BAD (Active) BAD_P->BAD Dephosphorylation Bcl2 Bcl-2 BAD->Bcl2 Inhibition Apoptosis Apoptosis BAD->Apoptosis Promotion Bcl2->Apoptosis Inhibition G1_S_Transition G1/S Transition CDK2_P->G1_S_Transition Promotion CDK2 CDK2 (Inactive) CDK2->G1_S_Transition Inhibition CellCycleArrest Cell Cycle Arrest MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 treat_cells Treat cells with serial dilutions of this compound incubate_24h_1->treat_cells incubate_48h Incubate for 48h (37°C, 5% CO2) treat_cells->incubate_48h add_mtt Add MTT solution (10 µL/well) incubate_48h->add_mtt incubate_4h Incubate for 4h (37°C, 5% CO2) add_mtt->incubate_4h solubilize Add DMSO (100 µL/well) to solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end Apoptosis_Assay_Workflow start Start seed_cells Seed cells in a 6-well plate (1x10^6 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat with this compound at desired concentrations incubate_24h_1->treat_cells incubate_24h_2 Incubate for 24h treat_cells->incubate_24h_2 harvest_cells Harvest cells (including supernatant) incubate_24h_2->harvest_cells wash_pbs Wash cells twice with cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate_rt Incubate for 15 min at RT in the dark add_stains->incubate_rt analyze_flow Analyze by flow cytometry incubate_rt->analyze_flow end End analyze_flow->end Cell_Cycle_Workflow start Start seed_cells Seed cells in a 6-well plate (1x10^6 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat with this compound at desired concentrations incubate_24h_1->treat_cells incubate_24h_2 Incubate for 24h treat_cells->incubate_24h_2 harvest_cells Harvest and count cells incubate_24h_2->harvest_cells wash_pbs Wash cells with PBS harvest_cells->wash_pbs fix_cells Fix cells in cold 70% ethanol (B145695) dropwise while vortexing wash_pbs->fix_cells incubate_fix Incubate at 4°C for at least 2 hours fix_cells->incubate_fix wash_pbs_2 Wash cells with PBS incubate_fix->wash_pbs_2 resuspend_stain Resuspend in PI/RNase staining buffer wash_pbs_2->resuspend_stain incubate_stain Incubate for 30 min at RT in the dark resuspend_stain->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow end End analyze_flow->end

Application Notes and Protocols: The Use of Selective Dopamine D1 Receptor Agonists in the Study of Renal Hemodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The compound "A-65317" as a tool for studying renal hemodynamics could not be identified in the current scientific literature. Therefore, these application notes and protocols will focus on Fenoldopam , a well-characterized selective dopamine (B1211576) D1 receptor agonist, as a representative compound for this application. The principles, pathways, and experimental setups described herein are broadly applicable to the study of selective D1 receptor agonists in the context of renal function.

Introduction

The kidneys receive a substantial portion of cardiac output, and the precise regulation of renal blood flow (RBF) and glomerular filtration rate (GFR) is crucial for maintaining fluid and electrolyte balance, as well as systemic blood pressure. The dopaminergic system within the kidney plays a significant role in this regulation. Dopamine D1-like receptors (D1 and D5) are expressed in the renal vasculature, including the afferent and efferent arterioles, and in the proximal tubules.[1][2] Activation of these receptors leads to vasodilation, increased RBF, and natriuresis, making selective D1 receptor agonists valuable tools for investigating renal hemodynamics in both physiological and pathophysiological states.[2][3]

Fenoldopam is a selective dopamine D1 receptor agonist that has been utilized in research to explore the effects of D1 receptor stimulation on renal circulation.[3] Its actions, which include reducing renal vascular resistance and increasing renal blood flow, make it a subject of interest in conditions like radiocontrast-induced nephropathy and other forms of acute kidney injury.[3]

Mechanism of Action

Activation of the D1 receptor by an agonist like Fenoldopam in the renal vasculature initiates a signaling cascade that results in vasodilation. The primary mechanism involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] This cascade ultimately leads to the relaxation of smooth muscle cells in the renal arterioles. Nitric oxide and prostacyclins may also contribute to the vasodilatory effects mediated by D1-like receptors.[2] In the proximal tubules, D1 receptor activation inhibits sodium transporters, such as the Na+/H+ exchanger and Na+/K+-ATPase, contributing to natriuresis and diuresis.[4]

Signaling Pathway of D1 Receptor Activation

D1_Signaling_Pathway cluster_cell Renal Vascular Smooth Muscle Cell D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Fenoldopam Fenoldopam Fenoldopam->D1R Binds to

Caption: D1 receptor activation by Fenoldopam leads to vasodilation.

Quantitative Data on the Effects of D1 Agonists on Renal Hemodynamics

The following table summarizes the effects of dopamine D1 receptor agonists on key renal hemodynamic parameters, as reported in various studies.

ParameterSpecies/ModelD1 AgonistDoseEffectReference
Renal Blood Flow (RBF)HumanDopamine3 µg/kg/min↑ 47% (sea level), ↑ 30% (high altitude)[5]
Glomerular Filtration Rate (GFR)HumanDopamine3 µg/kg/minIncreased at sea level, unchanged at high altitude[5]
Afferent Arteriole DiameterHydronephrotic Rat KidneyYM435Dose-dependentReversed Angiotensin II-induced constriction[6]
Efferent Arteriole DiameterHydronephrotic Rat KidneyYM435Dose-dependentReversed Angiotensin II-induced constriction[6]
Sodium Clearance (CNa)HumanDopamine3 µg/kg/min↑ 108% (sea level and high altitude)[5]

Experimental Protocols

Protocol 1: In Vivo Measurement of Renal Hemodynamics in Anesthetized Rats

This protocol describes a method for the continuous monitoring of renal blood flow and other hemodynamic parameters in anesthetized rats following the administration of a D1 agonist.[7]

Materials:

  • Anesthetized rats (e.g., Sprague-Dawley)

  • Selective D1 agonist (e.g., Fenoldopam)

  • Anesthesia (e.g., isoflurane)

  • Perivascular flow probe

  • Laser-Doppler probes

  • Clark-type electrodes or fluorescence-quenching optodes for tissue pO2

  • Arterial blood pressure measurement device

  • Surgical instruments

  • Data acquisition system

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the experiment.

  • Surgically expose the left renal artery and place a perivascular flow probe around it to measure total RBF.

  • Insert laser-Doppler probes into the renal cortex and medulla to assess local tissue perfusion.

  • Place Clark-type electrodes or optodes in the cortex and medulla to measure local tissue partial pressure of oxygen (pO2).

  • Catheterize a femoral artery for continuous measurement of arterial blood pressure.

  • Allow the animal to stabilize for a baseline recording period.

  • Administer the selective D1 agonist (e.g., Fenoldopam) via intravenous infusion at the desired dose.

  • Continuously record RBF, cortical and medullary perfusion, pO2, and arterial blood pressure.

  • Analyze the data to determine the effects of the D1 agonist on renal hemodynamics and oxygenation.

Experimental Workflow for In Vivo Renal Hemodynamic Study

experimental_workflow A Anesthetize Animal B Surgical Preparation: - Expose Renal Artery - Place Flow Probe - Insert Tissue Probes - Catheterize Artery A->B C Stabilization & Baseline Recording B->C D Administer D1 Agonist (e.g., Fenoldopam) C->D E Continuous Data Acquisition: - RBF - Tissue Perfusion & pO2 - Blood Pressure D->E F Data Analysis E->F

Caption: Workflow for in vivo renal hemodynamic studies.

Protocol 2: Isolated Perfused Kidney Model

This ex vivo model allows for the study of the direct effects of a D1 agonist on the renal vasculature, independent of systemic neural and hormonal influences.[6]

Materials:

  • Rat kidneys

  • Krebs-Henseleit buffer

  • Perfusion apparatus

  • Pressure transducers

  • Selective D1 agonist (e.g., Fenoldopam)

  • Vasoconstrictor (e.g., Angiotensin II)

  • Microscope with video microscopy system

Procedure:

  • Isolate the kidney from an anesthetized rat.

  • Cannulate the renal artery and perfuse the kidney with Krebs-Henseleit buffer at a constant pressure.

  • Allow the preparation to equilibrate.

  • Induce pre-constriction of the renal arterioles using a vasoconstrictor like Angiotensin II.

  • Add the selective D1 agonist (e.g., Fenoldopam) to the perfusate in a dose-dependent manner.

  • Visualize and record the diameters of the afferent and efferent arterioles using video microscopy.

  • Analyze the changes in arteriole diameter to quantify the vasodilatory effect of the D1 agonist.

Logical Relationship of D1 Agonist Action on Renal Arterioles

logical_relationship cluster_vasculature Renal Vasculature cluster_hemodynamics Renal Hemodynamics D1_Agonist D1 Agonist (e.g., Fenoldopam) D1_Receptor D1 Receptors on Afferent & Efferent Arterioles D1_Agonist->D1_Receptor Activates Vasodilation Vasodilation D1_Receptor->Vasodilation RVR Decreased Renal Vascular Resistance Vasodilation->RVR RBF Increased Renal Blood Flow RVR->RBF GFR_change Potential Increase in GFR RBF->GFR_change

Caption: D1 agonist effects on renal hemodynamics.

Conclusion

Selective dopamine D1 receptor agonists like Fenoldopam are invaluable pharmacological tools for elucidating the role of the dopaminergic system in the regulation of renal hemodynamics. The protocols and information provided here offer a framework for researchers and scientists to design and conduct experiments aimed at understanding the complex interplay of factors that control kidney function. Careful consideration of the experimental model, dosage, and measured parameters is essential for obtaining robust and reproducible data.

References

Application Notes and Protocols for In Vivo Evaluation of A-65317 in Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed, hypothetical framework for the in vivo experimental design and evaluation of A-65317, a P2X7 receptor antagonist, in non-human primates. The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammatory processes.[1][2][3] Its activation triggers a cascade of downstream signaling events, leading to the maturation and release of pro-inflammatory cytokines, making it a key therapeutic target for a variety of inflammatory, neurodegenerative, and autoimmune diseases.[1][4] Non-human primates, particularly Old World monkeys like the rhesus macaque, are highly valuable models for preclinical assessment of P2X7 receptor antagonists due to the significant pharmacological similarities between the human and macaque P2X7 receptors.[5] This document outlines a proposed experimental design to assess the pharmacokinetics (PK), pharmacodynamics (PD), and safety of this compound in a primate model.

P2X7 Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates the opening of a non-selective cation channel, leading to an influx of Ca2+ and Na+ and an efflux of K+.[3][6] This ionic perturbation is a key trigger for the assembly of the NLRP3 inflammasome, a multi-protein complex.[1] The assembled inflammasome then activates caspase-1, which in turn cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms for release from the cell.[1] The P2X7 receptor can also engage other signaling pathways, including the NF-κB pathway, which further promotes the transcription of pro-inflammatory genes.[3][6]

Figure 1. Simplified P2X7 signaling pathway leading to IL-1β release.

Proposed In Vivo Experimental Design in Rhesus Macaques

This protocol describes a proposed study to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in rhesus macaques. The rhesus macaque is a well-established model for immunological and pharmacological research, with P2X7 receptor characteristics that are highly homologous to humans.[5][7]

Objective

To determine the pharmacokinetic profile, pharmacodynamic activity, and safety of single ascending doses of this compound in healthy rhesus macaques.

Experimental Workflow

The study will proceed through several key phases, from animal acclimatization to data analysis.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing & Sampling Phase cluster_post_study Post-Study & Analysis Phase Acclimatization Animal Acclimatization & Baseline Health Screen Catheterization Vascular Catheter Implantation (optional) Acclimatization->Catheterization Dosing Single Dose Administration of this compound or Vehicle Catheterization->Dosing PK_Sampling Serial Blood Sampling (Pharmacokinetics) Dosing->PK_Sampling LPS_Challenge LPS Challenge (Pharmacodynamics) PK_Sampling->LPS_Challenge PD_Sampling Post-LPS Blood Sampling (Cytokine Analysis) LPS_Challenge->PD_Sampling Monitoring Post-Dose Clinical Monitoring PD_Sampling->Monitoring Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS & ELISA) Monitoring->Bioanalysis Data_Analysis PK/PD Modeling & Statistical Analysis Bioanalysis->Data_Analysis Report Final Study Report Data_Analysis->Report caption Figure 2. Experimental workflow for in vivo evaluation of this compound.

Figure 2. Experimental workflow for in vivo evaluation of this compound.
Experimental Protocols

3.1. Animal Model

  • Species: Rhesus macaque (Macaca mulatta)

  • Number of Animals: 3-4 animals per dose group

  • Characteristics: Healthy, adult males or females, socially housed.

  • Justification: The rhesus macaque is a valuable and relevant model for assessing P2X7 receptor antagonists due to the high degree of sequence and pharmacological homology with the human P2X7 receptor.[5]

3.2. Dosing and Administration

  • Test Article: this compound

  • Dose Levels: A single ascending dose design is proposed (e.g., 1, 3, and 10 mg/kg). A vehicle control group will also be included.

  • Route of Administration: Intravenous (IV) bolus or infusion to ensure complete bioavailability for initial PK/PD characterization. Oral administration can be explored in subsequent studies.

3.3. Pharmacokinetic (PK) Analysis

  • Objective: To determine the plasma concentration-time profile of this compound.

  • Protocol:

    • Collect serial blood samples (e.g., 0.5 mL) into K2EDTA tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Presentation:

    PK ParameterDescriptionUnits
    CmaxMaximum observed plasma concentrationng/mL
    TmaxTime to reach Cmaxh
    AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last quantifiable concentrationngh/mL
    AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinityngh/mL
    t1/2Elimination half-lifeh
    CLClearanceL/h/kg
    VdVolume of distributionL/kg

3.4. Pharmacodynamic (PD) Analysis

  • Objective: To assess the in vivo inhibitory effect of this compound on P2X7 receptor-mediated inflammatory cytokine release.

  • Protocol:

    • At a predetermined time post-A-65317 administration (e.g., 1 hour, when plasma concentrations are expected to be high), administer a low dose of lipopolysaccharide (LPS) intravenously to induce a systemic inflammatory response.

    • Collect blood samples at pre-LPS and at 1, 2, 4, and 6 hours post-LPS challenge.

    • Process blood to obtain plasma.

    • Measure the concentrations of key inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in plasma using validated enzyme-linked immunosorbent assays (ELISAs).

  • Data Presentation:

    Treatment GroupDose (mg/kg)AnalytePeak Concentration (pg/mL)% Inhibition vs. Vehicle
    Vehicle0IL-1βN/A
    This compound1IL-1β
    This compound3IL-1β
    This compound10IL-1β
    Vehicle0IL-6N/A
    This compound1IL-6
    This compound3IL-6
    This compound10IL-6

3.5. Safety and Toxicology

  • Objective: To monitor for any adverse effects of this compound administration.

  • Protocol:

    • Conduct daily clinical observations, including changes in behavior, appetite, and stool consistency.

    • Record body weights at pre-dose and at the end of the study.

    • Collect blood samples for hematology and clinical chemistry analysis at pre-dose and 24 hours post-dose.

    • Monitor for any local reactions at the injection site.

Conclusion

This document provides a comprehensive, though hypothetical, framework for the preclinical evaluation of the P2X7 receptor antagonist this compound in a non-human primate model. The proposed experimental design, if executed, would yield critical data on the pharmacokinetics, pharmacodynamics, and safety of this compound, which are essential for making informed decisions regarding its further clinical development. The use of a relevant primate species and a robust PK/PD study design will provide valuable insights into the therapeutic potential of targeting the P2X7 receptor.

References

No Publicly Available Data for A-65317 Administration and Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the administration and dosage of the compound designated A-65317 in animal studies have yielded no publicly available scientific literature, preclinical data, or pharmacological profiles. Searches for "this compound preclinical studies," "this compound pharmacology," "this compound in vivo studies," and "this compound mechanism of action" did not return any relevant results for a compound with this identifier.

This suggests that this compound may be an internal compound designation not yet disclosed in published research, a developmental code that has been discontinued, or a less common identifier. Without access to proprietary research or alternative nomenclature, it is not possible to provide the requested detailed application notes, protocols, and data visualization.

For researchers, scientists, and drug development professionals seeking to work with a novel compound such as this compound, the initial steps would involve a series of fundamental preclinical experimental protocols. Below are generalized, hypothetical protocols and workflows that would typically be employed to determine the administration and dosage of a new chemical entity in animal models.

General Experimental Workflow for a Novel Compound

The following diagram illustrates a typical workflow for establishing the initial administration and dosage parameters for a new compound in animal studies.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics (PK) cluster_2 Toxicology & Safety cluster_3 Efficacy Studies in_vitro_assays Target Binding & Potency Assays (e.g., IC50, EC50) cell_based_assays Cellular Activity & Cytotoxicity in_vitro_assays->cell_based_assays single_dose_pk Single-Dose PK Studies (IV, PO, IP, SC) in_vitro_assays->single_dose_pk dose_escalation_pk Dose Escalation PK single_dose_pk->dose_escalation_pk bioavailability Bioavailability Assessment dose_escalation_pk->bioavailability acute_toxicity Acute Toxicity Studies (Maximum Tolerated Dose - MTD) bioavailability->acute_toxicity repeat_dose_toxicity Repeat-Dose Toxicity Studies acute_toxicity->repeat_dose_toxicity dose_ranging_efficacy Dose-Ranging Efficacy Studies in Disease Model acute_toxicity->dose_ranging_efficacy optimal_dose_selection Optimal Dose Selection dose_ranging_efficacy->optimal_dose_selection

Caption: A generalized workflow for determining the in vivo administration and dosage of a novel compound.

Hypothetical Protocols for Initial Animal Studies

Should data on this compound become available, the following protocols would be adapted. In their current form, they represent standard methodologies in preclinical drug development.

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Rodents

Objective: To determine the highest dose of a compound that does not cause unacceptable toxicity over a short period of administration.

Animal Model: Male and female mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), 8-10 weeks old.

Methodology:

  • Dose Formulation: Prepare the compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose). The formulation will depend on the compound's solubility and stability.

  • Dose Groups: Establish a control group (vehicle only) and several dose-escalation groups. The starting dose is often estimated from in vitro cytotoxicity data.

  • Administration: Administer the compound via the intended clinical route if known, or a common parenteral route such as intraperitoneal (IP) or intravenous (IV) injection.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that results in no more than a 10% weight loss and no mortality or severe clinical signs.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.

Animal Model: Cannulated rats (e.g., jugular vein cannulation for serial blood sampling).

Methodology:

  • Dose Administration: Administer a single dose of the compound via IV and the desired extravascular route (e.g., oral - PO) in separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and for extravascular routes, maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

Hypothetical Data Presentation

The following tables illustrate how quantitative data from initial animal studies for a compound like this compound would be presented.

Table 1: Hypothetical Maximum Tolerated Dose (MTD) of this compound in Rodents

SpeciesRoute of AdministrationMTD (mg/kg)Observations
MouseIntravenous (IV)10Mild lethargy at 15 mg/kg
MouseIntraperitoneal (IP)25Local irritation at >30 mg/kg
RatIntravenous (IV)8Transient ataxia at 10 mg/kg
RatOral (PO)>100No adverse effects observed

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax (ng/mL) 500250
Tmax (h) 0.081.0
AUC (0-inf) (ng*h/mL) 8502125
t1/2 (h) 2.52.8
CL (mL/min/kg) 39.2-
Vd (L/kg) 8.4-
Bioavailability (%) -50

Hypothetical Signaling Pathway

Without a known mechanism of action for this compound, a hypothetical signaling pathway diagram cannot be constructed. If, for instance, this compound were an inhibitor of a specific kinase, a diagram would be created to illustrate its effect on downstream signaling cascades.

Application Notes and Protocols for A-65317, a Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and experimental use of A-65317, a known renin inhibitor. Due to the discontinued (B1498344) development of this compound, specific solubility and handling data are not extensively available in public literature. Therefore, the following sections provide general guidance based on the properties of renin inhibitors and standard laboratory practices. Researchers are strongly advised to perform small-scale solubility and stability tests before proceeding with large-scale experiments.

Compound Information

  • Compound Name: this compound

  • Mechanism of Action: Renin Inhibitor

  • Biological Target: Renin

  • Therapeutic Area (Initial Development): Cardiovascular Diseases

This compound acts by inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone, which are key mediators of vasoconstriction, sodium retention, and increased blood pressure.

Solubility and Storage

ParameterGuideline / Recommendation
Solvents for Stock Solution Primary: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving organic compounds for in vitro studies.[1][2][3] Secondary: Ethanol (B145695) may also be a suitable solvent.[4][5]
Aqueous Solubility Expected to be low. For in vivo studies, formulation with appropriate vehicles may be necessary.
Recommended Stock Concentration Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO.
Storage of Solid Compound Store at -20°C, protected from light and moisture.
Storage of Stock Solutions Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C. Solutions in DMSO should be kept on ice when in use.
Stability A study on recombinant human renin indicated a broad pH stability plateau between pH 6.0 and 10.0. The stability of this compound in solution should be experimentally verified.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes a general procedure for preparing a stock solution. The actual weight of the compound and volume of solvent should be adjusted based on the desired concentration and the molecular weight of this compound.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.01 moles/L * 0.001 L * Molecular Weight (g/mol) of the compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol provides a general method for screening the inhibitory activity of this compound against human recombinant renin using a commercially available fluorometric assay kit.

Key Parameters for In Vitro Renin Inhibition Assay

ParameterTypical Conditions
Enzyme Human recombinant renin
Substrate A FRET (Fluorescence Resonance Energy Transfer) peptide substrate containing a fluorophore and a quencher. Cleavage by renin separates the pair, leading to an increase in fluorescence.[6][7][8]
Assay Buffer Typically a Tris-HCl buffer at pH 8.0, containing NaCl.[6]
Detection Wavelengths Dependent on the specific FRET substrate used. Common examples include excitation at 328-345 nm and emission at 485-552 nm.[6][7]
Incubation Temperature 37°C[6][7]
Incubation Time Typically 15-60 minutes, monitored kinetically.[6][7]
Controls Positive Control: Renin activity without any inhibitor. Negative Control: Assay buffer and substrate without renin. Inhibitor Control: A known renin inhibitor (e.g., Aliskiren).[7]

Procedure:

  • Prepare reagents: Prepare the assay buffer, human recombinant renin, and FRET substrate according to the manufacturer's instructions.

  • Prepare this compound dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to determine the IC50 value.

  • Set up the assay plate: In a 96-well black microplate, add the assay components in the following order:

    • Assay buffer

    • This compound dilutions or vehicle control (for positive control)

    • Human recombinant renin solution

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Measure fluorescence: Immediately begin measuring the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for 30-60 minutes at 37°C.

  • Data analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vivo Evaluation of this compound in a Rodent Model of Hypertension

This protocol provides a general framework for assessing the antihypertensive effects of this compound in a rat model. Specifics such as the animal model, dosage, and route of administration will need to be optimized.

Materials:

  • Hypertensive rat model (e.g., Spontaneously Hypertensive Rats (SHR) or transgenic models like Ren2 rats)[9]

  • This compound

  • Appropriate vehicle for in vivo administration

  • Oral gavage needles or equipment for the chosen route of administration

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography)

  • Blood collection supplies

Procedure:

  • Animal acclimatization: Acclimate the animals to the housing conditions and handling for at least one week before the experiment.

  • Baseline measurements: Measure and record the baseline blood pressure and heart rate of all animals for several days to obtain stable readings.

  • Animal grouping: Randomly assign animals to different treatment groups:

    • Vehicle control group

    • This compound treatment group(s) (different doses)

    • Positive control group (e.g., a known antihypertensive drug)

  • Drug administration: Prepare the formulation of this compound in the chosen vehicle. Administer the compound to the animals via the selected route (e.g., oral gavage) at the predetermined dosage and frequency.

  • Blood pressure monitoring: Measure blood pressure and heart rate at regular intervals after drug administration (e.g., 2, 4, 8, and 24 hours post-dose for acute studies, or daily for chronic studies).

  • Sample collection: At the end of the study, collect blood samples to measure plasma renin activity and other relevant biomarkers. Tissues can also be collected for further analysis.

  • Data analysis: Analyze the changes in blood pressure and heart rate over time for each treatment group compared to the vehicle control group. Statistical analysis should be performed to determine the significance of the observed effects.

Signaling Pathway and Experimental Workflow

The following diagrams visualize the biological pathway in which this compound acts and a general workflow for its experimental use.

RAAS_pathway cluster_kidney Kidney cluster_lungs Lungs cluster_systemic Systemic Circulation cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w converts ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates release Vasoconstriction Systemic Vasoconstriction Angiotensin_II->Vasoconstriction Na_Retention Increased Na+ and H2O Retention (Kidney) Aldosterone->Na_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_Retention->Blood_Pressure A65317 This compound A65317->Renin inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Compound This compound (Solid) Solubility_Test Solubility & Stability Testing Compound->Solubility_Test Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Solubility_Test->Stock_Solution Dilutions_vitro Prepare Serial Dilutions Stock_Solution->Dilutions_vitro Formulation Prepare In Vivo Formulation Stock_Solution->Formulation Renin_Assay Renin Inhibition Assay (Fluorometric) Dilutions_vitro->Renin_Assay IC50 Determine IC50 Value Renin_Assay->IC50 Animal_Model Administer to Animal Model (e.g., Hypertensive Rats) Formulation->Animal_Model BP_Measurement Measure Blood Pressure Animal_Model->BP_Measurement Efficacy Evaluate Antihypertensive Efficacy BP_Measurement->Efficacy

Caption: General experimental workflow for the preparation and evaluation of this compound.

References

Application Notes and Protocols for Measuring the Effects of A-65317 on Plasma Renin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65317 is a potent, primate-selective, dipeptide renin inhibitor that has been investigated for its effects on the renin-angiotensin system (RAS). As a direct renin inhibitor, this compound acts at the first and rate-limiting step of the RAS cascade, preventing the conversion of angiotensinogen (B3276523) to angiotensin I. This mechanism leads to a reduction in downstream angiotensin II and aldosterone (B195564) levels, which are key regulators of blood pressure and fluid balance. These application notes provide detailed protocols and data for researchers studying the in vitro and in vivo effects of this compound on plasma renin activity (PRA) and related physiological parameters.

Chemical Information

  • Compound Name: this compound

  • CAS Number: 122224-84-4

  • Molecular Formula: C38H58N6O9

  • Molecular Weight: 742.90 g/mol

  • Description: A primate-selective renin dipeptide inhibitor.[1][2]

Mechanism of Action: The Renin-Angiotensin System

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid homeostasis. This compound directly inhibits renin, the enzyme responsible for the initial, rate-limiting step of this pathway.

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Aldosterone Aldosterone Secretion AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Vasoconstriction->BP_Increase Renin Renin Renin->AngI ACE ACE ACE->AngII A65317 This compound A65317->Renin Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Quantitative Data

In Vitro Efficacy and Plasma Protein Binding of this compound

The following table summarizes the in vitro inhibitory activity (IC50) and plasma protein binding of this compound in human plasma. The data highlights the influence of pH and the presence of angiotensinase inhibitors on the apparent potency of this compound.

ParameterConditionValue
IC50 Human Plasma, pH 6.0Data not explicitly provided, but noted to be more potent than at pH 7.4
Human Plasma, pH 7.40.37 nM[1][2]
Human Plasma, pH 7.4, + PMSF (1.45 mmol/L)Potency slightly increased (≤ 43%)
Human Plasma, pH 7.4, + 8-OHQ (3.4 mmol/L)Potency decreased (IC50 increased 1.5- to 3.7-fold)
Plasma Protein Binding Human Plasma, pH 6.060.6 ± 0.5%
Human Plasma, pH 7.464.7 ± 0.5%

Data sourced from Stein et al., J Protein Chem, 1991.

In Vivo Effects of this compound in Sodium-Depleted Monkeys

The table below presents the in vivo effects of intrarenal infusion of this compound on key hemodynamic and renal parameters in sodium-depleted monkeys.

ParameterVehicle (Baseline)This compound (0.01 µg/kg/min)
Mean Arterial Pressure (MAP) No significant changeNo significant change
Plasma Renin Activity (PRA) No significant changeNo significant change
Renal Blood Flow (RBF) 43.5 ± 2.7 ml/min49.4 ± 4.4 ml/min
Glomerular Filtration Rate (GFR) 6.3 ± 0.3 ml/min6.9 ± 0.4 ml/min
Urine Flow Rate 0.18 ± 0.04 ml/min0.28 ± 0.04 ml/min
Fractional Excretion of Sodium 0.18 ± 0.06 %0.35 ± 0.13 %

Data sourced from Verburg et al., Am J Physiol, 1990.

Experimental Protocols

In Vitro Plasma Renin Activity (PRA) Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory effect of this compound on plasma renin activity.

in_vitro_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_quantification Quantification Plasma Human Plasma (EDTA) Incubate Incubate at 37°C Plasma->Incubate A65317_sol This compound Stock Solution A65317_sol->Incubate Inhibitors Angiotensinase Inhibitors (e.g., PMSF, 8-OHQ) Inhibitors->Incubate RIA Radioimmunoassay (RIA) for Angiotensin I Incubate->RIA Calc Calculate PRA and IC50 RIA->Calc

Caption: Workflow for in vitro PRA inhibition assay.

Materials:

  • Human plasma (collected in EDTA tubes)

  • This compound

  • Angiotensinase inhibitors (e.g., Phenylmethylsulfonyl fluoride (B91410) - PMSF, 8-hydroxyquinoline (B1678124) sulfate (B86663) - 8-OHQ)

  • Buffer solutions (for pH adjustment, e.g., to pH 6.0 or 7.4)

  • Radioimmunoassay (RIA) kit for Angiotensin I

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Plasma Preparation: Thaw frozen human plasma at room temperature.

  • Inhibitor Preparation: Prepare stock solutions of this compound and angiotensinase inhibitors in appropriate solvents.

  • Assay Setup:

    • To aliquots of plasma, add the desired concentrations of this compound.

    • Include control samples with vehicle only.

    • Add angiotensinase inhibitors (e.g., PMSF and/or 8-OHQ) as required by the experimental design.

    • Adjust the pH of the plasma samples to the desired value (e.g., 6.0 or 7.4) using an appropriate buffer.

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-3 hours) to allow for the generation of Angiotensin I. A parallel set of samples should be kept at 4°C (on ice) to determine the baseline Angiotensin I concentration.

  • Termination of Reaction: Stop the enzymatic reaction by placing the samples on ice.

  • Quantification of Angiotensin I: Measure the concentration of generated Angiotensin I in each sample using a commercially available RIA kit.

  • Data Analysis:

    • Calculate the plasma renin activity (PRA) as the rate of Angiotensin I generation (ng/mL/hr).

    • Plot the PRA against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the plasma renin activity).

In Vivo Assessment of this compound in Animal Models

This protocol provides a general framework for evaluating the in vivo effects of this compound on plasma renin activity and cardiovascular parameters in a primate model.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_exp_procedure Experimental Procedure cluster_analysis Data Analysis Animal Primate Model (e.g., Sodium-Depleted Monkey) Catheter Catheter Implantation (Arterial, Venous, Renal Artery) Animal->Catheter Baseline Baseline Measurements (MAP, HR, PRA, Renal Parameters) Catheter->Baseline Infusion Intrarenal Infusion of this compound Baseline->Infusion PostInfusion Post-Infusion Measurements Infusion->PostInfusion Data Collect Blood and Urine Samples PostInfusion->Data Analysis Analyze Hemodynamic and Renal Parameters, and PRA Data->Analysis

Caption: Workflow for in vivo assessment of this compound.

Materials:

  • This compound for infusion

  • Primate animal model (e.g., cynomolgus or rhesus monkeys)

  • Anesthetic agents

  • Surgical instruments for catheter implantation

  • Blood pressure monitoring system

  • Heart rate monitor

  • Flow probes for renal blood flow measurement

  • Equipment for urine collection

  • Assay kits for plasma renin activity

Procedure:

  • Animal Preparation:

    • Acclimatize animals to laboratory conditions.

    • Induce sodium depletion if required for the study design (e.g., through a low-sodium diet and/or diuretic administration).

    • Surgically implant catheters for drug administration (e.g., intrarenal artery), blood sampling (e.g., femoral vein), and blood pressure measurement (e.g., femoral artery).

  • Experimental Protocol:

    • After a recovery period from surgery, conduct the experiment in conscious, restrained animals.

    • Record baseline measurements of mean arterial pressure (MAP), heart rate (HR), renal blood flow (RBF), and glomerular filtration rate (GFR). Collect baseline blood and urine samples.

    • Administer this compound via the desired route (e.g., continuous intrarenal infusion).

    • Continuously monitor MAP, HR, and RBF throughout the infusion period.

    • Collect blood and urine samples at specified time points during and after the infusion.

  • Sample Analysis:

    • Measure plasma renin activity in blood samples using an appropriate assay.

    • Analyze urine for sodium and creatinine (B1669602) to calculate fractional sodium excretion.

  • Data Analysis:

    • Compare the hemodynamic and renal parameters, as well as PRA, during and after this compound administration to the baseline values.

    • Perform statistical analysis to determine the significance of any observed changes.

Conclusion

This compound is a potent renin inhibitor with demonstrated efficacy in both in vitro and in vivo models. The provided data and protocols offer a comprehensive guide for researchers investigating the pharmacological effects of this compound and other renin inhibitors on the renin-angiotensin system. Careful consideration of experimental conditions, such as pH and the presence of other enzyme inhibitors, is crucial for the accurate interpretation of in vitro results. In vivo studies in relevant animal models are essential to understand the integrated physiological response to renin inhibition.

References

A-65317: A Potent Tool for Interrogating the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

A-65317 is a highly potent, primate-selective dipeptide inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS) cascade. Its high affinity and specificity make it an invaluable tool compound for in vitro and in vivo research aimed at elucidating the physiological and pathophysiological roles of the RAS. This document provides detailed application notes and experimental protocols for the effective use of this compound in RAS research.

Mechanism of Action

The renin-angiotensin system is a critical regulator of blood pressure, fluid and electrolyte balance, and vascular resistance. Renin, an aspartyl protease, catalyzes the conversion of angiotensinogen (B3276523) to the inactive decapeptide angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). This compound exerts its inhibitory effect by directly binding to the active site of renin, thereby preventing the initial, rate-limiting step of the RAS cascade. This leads to a reduction in the production of both angiotensin I and angiotensin II, resulting in vasodilation and a decrease in blood pressure.

Quantitative Data

The inhibitory potency and plasma protein binding of this compound have been characterized, providing essential data for experimental design.

ParameterValueConditionsReference
IC50 0.37 nMPrimate Renin[1]
Plasma Protein Binding (pH 6.0) 60.6 ± 0.5%Human Plasma[2]
Plasma Protein Binding (pH 7.4) 64.7 ± 0.5%Human Plasma[2]
IC50 in the presence of Phenylmethylsulfonyl fluoride (B91410) (PMSF) at pH 7.4 Increased potency (≤ 43%)Human Plasma[2]
IC50 in the presence of 8-hydroxyquinoline (B1678124) sulfate (B86663) at pH 7.4 Decreased by 1.5- to 3.7-foldHuman Plasma[2]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The observed changes in IC50 in the presence of angiotensinase inhibitors highlight the importance of considering assay conditions when determining the potency of renin inhibitors.[2]

Signaling Pathway

The following diagram illustrates the canonical renin-angiotensin signaling pathway and the point of inhibition by this compound.

RAS_Pathway cluster_enzymes Enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (cleavage) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (binding) Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1_Receptor->Vasoconstriction Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II A65317 This compound A65317->Renin (inhibition)

Caption: Renin-Angiotensin System and this compound Inhibition.

Experimental Protocols

In Vitro Renin Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory activity of this compound on renin. The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate that is cleaved by renin, resulting in a measurable fluorescent signal.

Materials:

  • This compound

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., (Dabcyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys-Arg))

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm

  • DMSO for compound dilution

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and the solvent used for the inhibitor.

    • Control (100% activity) wells: Add assay buffer, renin, and the solvent.

    • Inhibitor wells: Add assay buffer, renin, and the desired concentration of this compound.

  • Enzyme Addition: Add human recombinant renin to the control and inhibitor wells. Mix gently.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic renin substrate to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate of Inhibitor Well / Rate of Control Well))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Workflow start Start prep_compound Prepare this compound Dilutions start->prep_compound setup_plate Set up 96-well Plate (Blank, Control, Inhibitor) prep_compound->setup_plate add_renin Add Renin to Control and Inhibitor Wells setup_plate->add_renin pre_incubate Pre-incubate at 37°C (15 min) add_renin->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Reading (37°C, 30-60 min) add_substrate->measure_fluorescence analyze_data Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end In_Vivo_Workflow start Start acclimatize Animal Acclimatization & Baseline BP Measurement start->acclimatize group_animals Randomize Animals into Treatment and Control Groups acclimatize->group_animals administer_compound Administer this compound (Treatment) or Vehicle (Control) group_animals->administer_compound monitor_bp Monitor Blood Pressure and Heart Rate administer_compound->monitor_bp analyze_data Data Analysis: - Calculate change from baseline - Statistical comparison monitor_bp->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Renin Inhibitors in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The compound "A-65317" as an endothelin receptor antagonist could not be verified in the scientific literature. Initial searches suggest a potential association with renin inhibition. Therefore, to provide accurate and actionable scientific information, these application notes will focus on a well-characterized, orally active direct renin inhibitor, Aliskiren , as a representative compound for studying the effects of renin-angiotensin system (RAS) blockade in hypertension models.

Introduction

Hypertension is a major risk factor for cardiovascular disease. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a key contributor to the development and maintenance of hypertension. Direct renin inhibitors represent a class of antihypertensive agents that block the RAS at its initial, rate-limiting step – the conversion of angiotensinogen (B3276523) to angiotensin I by the enzyme renin.[1] This mechanism provides a powerful tool for researchers studying the pathophysiology of hypertension and developing novel therapeutic strategies. Aliskiren is the first-in-class orally active direct renin inhibitor and has been extensively studied in various preclinical models of hypertension.[1][2]

Mechanism of Action

Aliskiren is a potent and specific inhibitor of the enzyme renin.[1] By binding to the active site of renin, it prevents the cleavage of angiotensinogen, thereby reducing the production of angiotensin I and, consequently, angiotensin II (Ang II).[3] Ang II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting the formation of Ang II, renin inhibitors lead to vasodilation and reduced volume expansion, resulting in a lowering of blood pressure.[3]

Applications in Hypertension Research

Direct renin inhibitors like Aliskiren are valuable tools in hypertension research for:

  • Investigating the role of the RAS in different hypertension models: By observing the effect of renin inhibition, researchers can elucidate the contribution of the RAS to the pathophysiology of various forms of hypertension (e.g., genetic, salt-sensitive).

  • Evaluating the efficacy of novel antihypertensive agents: Aliskiren can be used as a reference compound to compare the potency and efficacy of new drug candidates targeting the RAS.

  • Studying the long-term effects of RAS blockade: The sustained action of direct renin inhibitors allows for the investigation of their impact on end-organ damage associated with chronic hypertension, such as cardiac hypertrophy and renal fibrosis.

Data Presentation: Efficacy of Aliskiren in Hypertension Models

The following tables summarize the quantitative data on the antihypertensive effects of Aliskiren in the Spontaneously Hypertensive Rat (SHR) model, a widely used genetic model of essential hypertension.

Table 1: Effect of Oral Aliskiren on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Animal ModelTreatment GroupDose (mg/kg/day)DurationChange in Mean Arterial Pressure (mmHg)Reference
SHRVehicle-14 days+5 ± 3[4]
SHRAliskiren1014 days-20 ± 4[4]
SHRAliskiren3014 days-35 ± 5[4]
SHRAliskiren10014 days-48 ± 6[4]

Table 2: Comparative Efficacy of Aliskiren and Other RAS Inhibitors in SHR

Animal ModelTreatment GroupDose (mg/kg/day)DurationChange in Mean Arterial Pressure (mmHg)Reference
SHRAliskiren1014 days-20 ± 4[4]
SHRValsartan (ARB)1014 days-18 ± 3[4]
SHRBenazepril (ACEi)1014 days-22 ± 5[4]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy of an Oral Renin Inhibitor in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent effect of a test compound (e.g., Aliskiren) on blood pressure in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old

  • Test compound (e.g., Aliskiren)

  • Vehicle (e.g., sterile water or as appropriate for the compound)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

  • Animal cages and standard housing conditions

Procedure:

  • Acclimatization: Acclimate the SHR to the housing facility for at least one week before the experiment. During this period, handle the rats and accustom them to the blood pressure measurement procedure to minimize stress-induced fluctuations.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) of each rat for 3-5 consecutive days.

  • Group Allocation: Randomly assign the rats to different treatment groups (e.g., vehicle control, and multiple dose levels of the test compound). A typical group size is 8-10 animals.

  • Drug Administration: Administer the test compound or vehicle orally via gavage once daily for the specified duration (e.g., 14 or 28 days).

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study period (e.g., daily or every other day). Measurements should be taken at the same time each day to minimize diurnal variations.

  • Data Analysis: Calculate the change in blood pressure from baseline for each animal. Compare the mean changes in blood pressure between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Induction of Angiotensin II-Dependent Hypertension and Evaluation of Renin Inhibitor Efficacy

Objective: To assess the efficacy of a renin inhibitor in a model of hypertension driven by exogenous Angiotensin II.

Materials:

  • Normotensive rats (e.g., Sprague-Dawley or Wistar-Kyoto)

  • Angiotensin II

  • Osmotic minipumps

  • Surgical instruments for implantation

  • Test compound (e.g., Aliskiren) and vehicle

  • Blood pressure measurement system

Procedure:

  • Baseline Measurement: Measure baseline blood pressure for 3-5 days in normotensive rats.

  • Osmotic Minipump Implantation: Anesthetize the rats and surgically implant osmotic minipumps subcutaneously. The minipumps should be filled with Angiotensin II to deliver a continuous infusion at a pressor dose (e.g., 200-400 ng/kg/min) for the duration of the study (e.g., 14 days).

  • Treatment Administration: Concurrently with the start of the Angiotensin II infusion, begin daily oral administration of the test compound or vehicle.

  • Blood Pressure Monitoring: Monitor blood pressure daily. A significant increase in blood pressure is expected in the vehicle-treated group receiving Angiotensin II.

  • Data Analysis: Compare the blood pressure levels in the group receiving the test compound and Angiotensin II with the group receiving vehicle and Angiotensin II to determine the antihypertensive effect of the renin inhibitor.

Visualizations

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Aliskiren Aliskiren (Direct Renin Inhibitor) Aliskiren->Renin Inhibits Experimental_Workflow Start Start: Select Hypertension Animal Model (e.g., SHR) Acclimatization Acclimatization and Training (1 week) Start->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (3-5 days) Acclimatization->Baseline_BP Grouping Randomize Animals into Treatment Groups (Vehicle, Compound Doses) Baseline_BP->Grouping Treatment Daily Oral Administration (e.g., 14 days) Grouping->Treatment BP_Monitoring Regular Blood Pressure Monitoring Treatment->BP_Monitoring Data_Collection Final Measurements and Sample Collection Treatment->Data_Collection BP_Monitoring->Treatment Analysis Statistical Analysis of Blood Pressure Data Data_Collection->Analysis End End: Determine Efficacy of Compound Analysis->End

References

Application Notes and Protocols for A-86929: A Selective Dopamine D1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the potent and selective dopamine (B1211576) D1 receptor agonist, A-86929, and its more stable prodrug, ABT-431 (Adrogolide). This document includes supplier and purchasing information, detailed summaries of its biological activity, experimental protocols, and key signaling pathways.

Supplier and Purchasing Information

For research purposes, A-86929 and its prodrug ABT-431 are available from various chemical suppliers. It is crucial to source these compounds from reputable vendors to ensure high purity and quality for reliable experimental outcomes.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
MedChemExpress A-86929HY-101483>98%5 mg, 10 mg, 50 mg, 100 mg
MedChemExpress Adrogolide hydrochloride (ABT-431)HY-11895699.57%5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Cayman Chemical Dopamine D3 Receptor Agonist 13a38382≥95%-
Tocris Bioscience Non-selective Dopamine Agonists--Varies

Note: The user should verify the current availability and pricing with the respective suppliers.

Quantitative Data Summary

A-86929 is a full agonist at the dopamine D1 receptor with high selectivity over the D2 receptor.[1][2] Its biological activity has been characterized in various in vitro and in vivo models.

ParameterValueSpecies/SystemReference
pKi 7.3-[3]
Binding Affinity (D1 vs D2) ~20-fold D1 selective-[4]
Functional Selectivity (D1 vs D2) >400-fold D1 selectiveIn vitro functional assays[4][5]
ED50 (Contralateral rotation) 0.24 µmol/kg s.c. (A-86929)6-hydroxydopamine-lesioned rats[4]
ED50 (Contralateral rotation) 0.54 µmol/kg s.c. (ABT-431)6-hydroxydopamine-lesioned rats[4]
Minimum Effective Dose 0.10 µmol/kg s.c.MPTP-lesioned marmosets[4]

Signaling Pathways

Activation of the dopamine D1 receptor by A-86929 initiates a canonical Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). This pathway plays a crucial role in modulating neuronal excitability and gene expression.

Dopamine_D1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular A-86929 A-86929 D1R Dopamine D1 Receptor A-86929->D1R Binds to Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

Dopamine D1 Receptor Signaling Pathway

Experimental Protocols

In Vitro Adenylyl Cyclase Activation Assay

This protocol is designed to measure the ability of A-86929 to stimulate cAMP production in cells expressing the dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • A-86929.

  • Forskolin (positive control).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

  • Microplate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture HEK293-D1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of A-86929 in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired concentration range.

  • Assay: a. Remove the culture medium and wash the cells with PBS. b. Add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) to each well. c. Add the diluted A-86929 or control compounds to the wells. d. Incubate the plate at 37°C for 30 minutes. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the A-86929 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Adenylyl_Cyclase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture HEK293-D1 Cells Seed Seed Cells in 96-well Plate Culture->Seed Prepare Prepare A-86929 Dilutions Seed->Prepare Add_Compound Add A-86929/Controls Prepare->Add_Compound Wash Wash Cells with PBS Add_Buffer Add Assay Buffer with Phosphodiesterase Inhibitor Wash->Add_Buffer Add_Buffer->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Lyse_Measure Lyse Cells and Measure cAMP Incubate->Lyse_Measure Plot Plot Dose-Response Curve Lyse_Measure->Plot Calculate Calculate EC50 Plot->Calculate

Adenylyl Cyclase Assay Workflow
In Vivo Rotational Behavior in 6-OHDA-Lesioned Rats

This protocol assesses the in vivo efficacy of A-86929 in a rat model of Parkinson's disease. Unilateral lesion of the nigrostriatal pathway with 6-hydroxydopamine (6-OHDA) leads to dopamine depletion and results in contralateral turning behavior upon stimulation with a dopamine agonist.

Materials:

  • Adult male Sprague-Dawley rats.

  • 6-hydroxydopamine (6-OHDA).

  • Desipramine (B1205290) (to protect noradrenergic neurons).

  • Anesthetic (e.g., isoflurane).

  • Stereotaxic apparatus.

  • A-86929 or ABT-431.

  • Vehicle (e.g., saline).

  • Rotational behavior monitoring system (e.g., automated rotometer bowls).

Procedure:

  • 6-OHDA Lesioning: a. Pre-treat rats with desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection. b. Anesthetize the rats and place them in a stereotaxic frame. c. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere. d. Allow the animals to recover for at least 2 weeks.

  • Behavioral Testing: a. Habituate the rats to the testing environment (rotometer bowls) for 15-30 minutes. b. Administer A-86929 or ABT-431 (e.g., subcutaneously) at various doses. Administer vehicle to the control group. c. Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 90-120 minutes.

  • Data Analysis: a. Calculate the net contralateral rotations (contralateral minus ipsilateral rotations). b. Plot the total net contralateral rotations against the dose of A-86929. c. Determine the ED50 value from the dose-response curve.

Rotational_Behavior_Workflow cluster_lesion 6-OHDA Lesioning cluster_testing Behavioral Testing cluster_analysis Data Analysis Pretreat Pre-treat with Desipramine Anesthetize Anesthetize Rat Pretreat->Anesthetize Stereotaxic Stereotaxic Injection of 6-OHDA Anesthetize->Stereotaxic Recover Allow Recovery (≥2 weeks) Stereotaxic->Recover Habituate Habituate to Rotometer Recover->Habituate Administer Administer A-86929/Vehicle Habituate->Administer Record Record Rotations Administer->Record Calculate Calculate Net Contralateral Rotations Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine ED50 Plot->Determine

Rotational Behavior Assay Workflow

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the end-user for their specific experimental conditions. All research involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing A-65317 Concentration for Renin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of A-65317 in renin inhibition experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental design and results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit renin?

A1: this compound is a potent renin inhibitor. It functions by directly binding to the active site of the enzyme renin, which is a critical step in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By inhibiting renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I, subsequently blocking the formation of angiotensin II, a potent vasoconstrictor.[1][2][3][4] This ultimately leads to vasodilation and a reduction in blood pressure.[1][2]

Q2: What is a recommended starting concentration for this compound in an in vitro experiment?

A2: A good starting point for a dose-response experiment would be in the low nanomolar to micromolar range. Based on available data, the IC50 (half-maximal inhibitory concentration) of this compound can vary depending on the experimental conditions, such as pH and the presence of other substances.[5] It is crucial to perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific assay and cell line.

Q3: How should I dissolve and store this compound?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: Why am I seeing inconsistent results between experiments?

A4: Inconsistent results can arise from several factors, including variability in cell seeding density, inconsistent incubation times, or instability of the compound in the assay medium. Ensure that a consistent number of healthy, log-phase cells are used for each experiment and that incubation times are strictly adhered to. Preparing fresh dilutions of this compound from a properly stored stock solution for each experiment can also help ensure consistency.

Troubleshooting Guides

Issue 1: No or low inhibition of renin activity at expected concentrations.

  • Possible Cause: The concentration of this compound may be too low for the specific experimental conditions. The potency of renin inhibitors can be influenced by factors such as plasma protein binding.[5]

  • Troubleshooting Steps:

    • Increase Concentration: Gradually increase the concentration of this compound in your next experiment. Performing a wider dose-response curve is recommended.

    • Check Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not degraded. Consider preparing a fresh stock solution.

    • Optimize Assay Conditions: Review the pH of your assay buffer. This compound's binding to plasma proteins is slightly greater at pH 7.4 than at pH 6.0.[5]

Issue 2: High background signal or interference in the assay.

  • Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be interfering with the assay at the concentration used.

  • Troubleshooting Steps:

    • Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent as the experimental wells) to assess the effect of the solvent on the assay.

    • Lower Solvent Concentration: Ensure the final concentration of the solvent in the assay is at a non-toxic and non-interfering level (typically below 0.5% for DMSO).

Issue 3: Observed renin inhibition is lower than expected based on IC50 values.

  • Possible Cause: The presence of angiotensinase inhibitors in the plasma renin activity assay can affect the apparent potency of renin inhibitors.[5] For example, 8-hydroxyquinoline (B1678124) can decrease the IC50 values, making the inhibitor appear more potent.[5]

  • Troubleshooting Steps:

    • Review Assay Components: Carefully check all components of your plasma renin activity assay. If using angiotensinase inhibitors, be aware of their potential effects on the measured potency of this compound.

    • Consistent Conditions: Maintain consistent assay conditions, including the types and concentrations of any additional inhibitors, across all experiments to ensure comparability of results.

Quantitative Data Summary

The following table summarizes the reported IC50 values and plasma protein binding of this compound under different experimental conditions.

ParameterConditionValueReference
IC50 Human Plasma, pH 7.4 (with PMSF)1.4 nM[5]
Human Plasma, pH 7.4 (with 8-OHQ)0.57 nM[5]
Human Plasma, pH 7.4 (with PMSF + 8-OHQ)3.1 nM[5]
Plasma Protein Binding pH 6.060.6 ± 0.5%[5]
pH 7.464.7 ± 0.5%[5]

PMSF: Phenylmethylsulfonyl fluoride; 8-OHQ: 8-hydroxyquinoline sulfate

Experimental Protocols

Protocol: Determination of this compound IC50 using a Fluorometric Renin Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a generic fluorometric renin inhibitor screening assay kit.

Materials:

  • This compound

  • Renin Assay Buffer

  • Human Recombinant Renin

  • Renin Substrate (fluorogenic)

  • Inhibitor Control (e.g., Aliskiren)

  • 96-well plate (white or black with a clear bottom)

  • Fluorescent microplate reader

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare Renin Assay Buffer as per the manufacturer's instructions.

    • Reconstitute the lyophilized Active Human Renin in the assay buffer to the recommended concentration. Keep on ice.

    • Prepare the Renin Substrate solution as directed.

  • This compound Serial Dilution:

    • Prepare a 1000X stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Renin Assay Buffer to achieve a range of 4X the final desired test concentrations.

  • Assay Plate Setup:

    • Sample Wells: Add 50 µL of the diluted this compound solutions to the respective wells.

    • Positive Control (100% Initial Activity): Add 50 µL of Renin Assay Buffer.

    • Inhibitor Control: Add 50 µL of the prepared known inhibitor control solution.

    • Vehicle Control: Add 50 µL of Renin Assay Buffer containing the same final concentration of DMSO as the sample wells.

  • Enzyme Addition:

    • Add 100 µL of the diluted Active Human Renin solution to all wells except the "no enzyme" control wells.

  • Reaction Initiation and Incubation:

    • Add 50 µL of the Renin Substrate solution to all wells to initiate the reaction.

    • Mix the plate gently for 10 seconds.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm or 340/490 nm, depending on the substrate).

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the "Positive Control" (0% inhibition).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Renin_Angiotensin_Aldosterone_System cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Mechanism of this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone_Secretion->Increased_BP Vasoconstriction->Increased_BP A65317 This compound Renin_Inhibition Renin Inhibition A65317->Renin_Inhibition Renin_Inhibition->Angiotensinogen Blocks Conversion

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

experimental_workflow start Start: Prepare Reagents prepare_inhibitor Prepare this compound Serial Dilutions start->prepare_inhibitor plate_setup Set up 96-well Plate (Samples, Controls) prepare_inhibitor->plate_setup add_enzyme Add Renin Enzyme plate_setup->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence analyze_data Analyze Data & Calculate IC50 read_fluorescence->analyze_data end End: Determine Optimal Concentration analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_guide issue Issue: No/Low Renin Inhibition cause1 Possible Cause: Concentration too low issue->cause1 cause2 Possible Cause: Compound degradation issue->cause2 cause3 Possible Cause: Assay condition issue issue->cause3 solution1 Solution: Increase this compound concentration cause1->solution1 solution2 Solution: Prepare fresh stock solution cause2->solution2 solution3 Solution: Optimize assay pH and components cause3->solution3

Caption: Troubleshooting logic for low renin inhibition.

References

A-65317 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for A-65317?

A: Detailed, publicly available information regarding the specific storage conditions for a compound designated "this compound" is not available at this time. To ensure the stability and integrity of the compound, it is crucial to refer to the manufacturer's or supplier's certificate of analysis and any accompanying technical data sheets.

General Best Practices for Chemical Compound Storage:

For novel or uncharacterized compounds, a conservative approach to storage is recommended to minimize degradation. General best practices include:

  • Temperature: Store at or below -20°C, unless otherwise specified. Some compounds may require storage at -80°C or in liquid nitrogen.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Inert Atmosphere: For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Moisture: Store in a desiccator or a controlled low-humidity environment to prevent hydrolysis.

Q2: How should I handle this compound to ensure its stability during experiments?

A: Without specific data on this compound, follow these general guidelines to maintain compound stability during experimental use:

  • Minimize Freeze-Thaw Cycles: Aliquot the compound into single-use vials to avoid repeated freezing and thawing, which can lead to degradation.

  • Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, conduct small-scale stability tests under your specific storage conditions (e.g., solvent, temperature, duration).

  • Solvent Selection: Use high-purity, anhydrous solvents. The choice of solvent can significantly impact compound stability.

  • pH Considerations: Be mindful of the pH of your experimental buffers, as pH can affect the stability and solubility of many compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound Precipitation - Low solubility in the chosen solvent.- Solution concentration is too high.- Temperature fluctuations.- Consult any available solubility data. If none exists, perform solubility testing in various solvents.- Prepare a more dilute solution.- Ensure the storage and experimental temperatures are appropriate for maintaining solubility.
Loss of Biological Activity - Compound degradation due to improper storage or handling.- Incompatibility with other experimental components.- Review storage and handling procedures. Obtain a fresh vial of the compound if degradation is suspected.- Investigate potential interactions with other reagents in your assay.
Inconsistent Results - Inconsistent compound concentration due to improper dissolution or storage.- Degradation of the compound over time.- Ensure complete dissolution of the compound before use. Vortex and sonicate if necessary.- Use freshly prepared solutions for each experiment or validate the stability of stored solutions.

Experimental Protocols

Detailed experimental protocols for determining the stability and optimal storage conditions for a novel compound like this compound would typically involve the following:

Forced Degradation Study Workflow:

This study is designed to identify potential degradation pathways and establish the intrinsic stability of the compound.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Conclusion A Prepare stock solution of this compound B Aliquot into separate vials A->B C Acidic Hydrolysis (e.g., 0.1 N HCl) B->C Expose to stress D Basic Hydrolysis (e.g., 0.1 N NaOH) B->D Expose to stress E Oxidative Stress (e.g., 3% H2O2) B->E Expose to stress F Thermal Stress (e.g., 60°C) B->F Expose to stress G Photolytic Stress (e.g., UV/Vis light) B->G Expose to stress H Collect samples at various time points C->H D->H E->H F->H G->H I Analyze by HPLC-UV/MS H->I J Quantify remaining parent compound I->J K Identify major degradants I->K L Determine stability profile and degradation pathways J->L K->L cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time-Point Analysis cluster_3 Data Evaluation A Prepare multiple aliquots of this compound (solid and in solution) B Store at recommended temperatures (e.g., -80°C, -20°C, 4°C, Room Temp) A->B C Protect from light A->C D Pull samples at defined intervals (e.g., 0, 1, 3, 6, 12 months) B->D C->D E Analyze purity and concentration (e.g., by HPLC-UV) D->E F Plot compound purity vs. time E->F G Determine shelf-life and optimal storage conditions F->G

A-65317 Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the A-65317 assay. The content is designed for researchers, scientists, and drug development professionals to help address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a cell-based assay designed to measure the potency and efficacy of this compound, a competitive inhibitor of the Protein Kinase A (PKA) signaling pathway. The assay quantifies the downstream effects of PKA inhibition, typically by measuring the phosphorylation of a specific substrate or the expression of a reporter gene.

Q2: What are the critical steps in the this compound assay protocol?

A2: The most critical steps include:

  • Consistent cell seeding density.

  • Accurate serial dilution of this compound.

  • Proper timing of compound incubation and pathway stimulation.

  • Correct preparation of lysis buffers and antibodies for detection.

  • Thorough washing steps to minimize background signal.

Q3: What cell types are recommended for this assay?

A3: A variety of cell lines that exhibit a robust cAMP/PKA signaling pathway can be used. Commonly used cell lines include HEK293, CHO, and Jurkat cells. The choice of cell line should be guided by the specific research question and the expression levels of the target of interest.

Q4: How should I store and handle this compound?

A4: this compound should be stored as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate assay buffer immediately before use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound assay, providing potential causes and solutions.

Issue 1: High Background Signal

High background can mask the specific signal, leading to a low signal-to-noise ratio.

Potential Cause Recommended Solution
Incomplete washing Increase the number and vigor of wash steps after antibody incubations. Ensure all wells are thoroughly aspirated.
Non-specific antibody binding Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) in the blocking buffer. Optimize the primary and secondary antibody concentrations.
Cellular autofluorescence If using a fluorescence-based readout, check for autofluorescence of the cell line. Consider using a different cell line or a luminescence-based detection method.
Contaminated reagents Use fresh, sterile buffers and reagents. Filter-sterilize buffers if necessary.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Potential Cause Recommended Solution
Inactive this compound Verify the integrity of the this compound stock solution. Prepare fresh dilutions from a new stock if necessary.
Suboptimal cell health Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination. Perform a cell viability assay.
Inefficient pathway stimulation Confirm the concentration and activity of the stimulating agent (e.g., Forskolin). Optimize the stimulation time.
Incorrect antibody dilution Optimize the concentration of the primary and secondary antibodies. Perform a titration experiment to determine the optimal dilution.
Expired detection reagents Check the expiration dates of all reagents, especially enzymes and substrates. Use fresh reagents.
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of the data.

Potential Cause Recommended Solution
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration.
Pipetting errors Use calibrated pipettes and proper pipetting techniques. Be consistent with the timing of reagent additions to each well.
Edge effects Avoid using the outer wells of the microplate, which are more susceptible to evaporation. Fill the outer wells with sterile PBS or water.
Inadequate mixing Gently mix the plate after adding reagents to ensure a uniform distribution.

Experimental Protocols

This compound Inhibition of PKA Activity Assay

This protocol describes a typical workflow for assessing the inhibitory effect of this compound on PKA activity in a 96-well format.

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed 50,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound in assay buffer.

    • Remove the growth medium from the cells and replace it with serum-free medium containing the different concentrations of this compound.

    • Incubate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Add a PKA pathway agonist (e.g., 10 µM Forskolin) to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Wash the cells twice with ice-cold PBS.

    • Add 50 µL of lysis buffer to each well and incubate on ice for 15 minutes.

    • Proceed with the detection method (e.g., ELISA, Western blot, or a specific PKA activity assay kit) to measure the downstream endpoint (e.g., phosphorylation of a PKA substrate).

Visualizations

This compound Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by this compound.

A65317_Pathway cluster_cell Cell Membrane Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Substrate Substrate PKA->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response A65317 This compound A65317->PKA Inhibits

Caption: this compound inhibits the PKA signaling pathway.

This compound Assay Workflow

This diagram outlines the key steps of the this compound experimental workflow.

A65317_Workflow start Start seed Seed Cells (24h incubation) start->seed treat Treat with this compound (1h incubation) seed->treat stimulate Stimulate Pathway (e.g., Forskolin, 30 min) treat->stimulate lyse Lyse Cells stimulate->lyse detect Detection (e.g., ELISA) lyse->detect analyze Data Analysis detect->analyze end End analyze->end

Caption: Experimental workflow for the this compound assay.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues in the this compound assay.

Troubleshooting_Logic start Assay Problem? high_bg High Background? start->high_bg low_sig Low Signal? start->low_sig variability High Variability? start->variability high_bg->low_sig No check_wash Check Washing Steps & Antibody Dilutions high_bg->check_wash Yes low_sig->variability No check_reagents Check Reagent Activity & Cell Health low_sig->check_reagents Yes check_pipetting Check Pipetting & Seeding Consistency variability->check_pipetting Yes end Problem Solved variability->end No check_wash->end check_reagents->end check_pipetting->end

Caption: A logical guide to troubleshooting this compound assay issues.

Technical Support Center: A-65317 Efficacy in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The compound identifier "A-65317" does not correspond to a publicly documented chemical entity at the time of this writing. The following technical support guide is a generalized template designed to assist researchers in optimizing the experimental efficacy of a novel compound. Please substitute "this compound" with the correct compound name and populate the tables and protocols with your specific experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our cell-based assays. What are the potential causes?

A1: Several factors can contribute to reduced potency. Consider the following troubleshooting steps:

  • Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh stock solutions and minimize freeze-thaw cycles.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations. Verify the solubility of this compound in your assay medium. Consider using a different solvent or a solubilizing agent if necessary.

  • Cell Health and Density: Unhealthy or overly confluent cells may not respond optimally. Ensure your cells are in the logarithmic growth phase and seeded at the recommended density.

  • Assay Interference: Components of your assay medium, such as serum proteins, may bind to the compound and reduce its effective concentration. Consider performing assays in serum-free or low-serum conditions if compatible with your cell line.

  • Off-Target Effects: At higher concentrations, the compound may exhibit off-target effects that mask its intended activity. Perform dose-response curves over a wide range of concentrations to identify the optimal window of activity.

Q2: How can we confirm that this compound is engaging its intended target in our experimental system?

A2: Target engagement can be confirmed using several methods:

  • Western Blotting: Assess the phosphorylation status of the direct downstream target of your protein of interest after treatment with this compound.

  • Cellular Thermal Shift Assay (CETSA): This method measures the change in thermal stability of a target protein upon ligand binding.

  • Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) Assays: These proximity-based assays can be used to measure the interaction between the compound and its target in living cells.

Q3: What are the best practices for designing in vivo efficacy studies with this compound?

A3: For in vivo studies, consider the following:

  • Pharmacokinetics (PK): Conduct a PK study to determine the compound's half-life, bioavailability, and optimal dosing regimen.

  • Tolerability: Perform a maximum tolerated dose (MTD) study to identify a safe and effective dose range.

  • Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the compound's properties and the experimental model.

  • Pharmacodynamic (PD) Markers: Identify and validate PD markers to confirm that the compound is hitting its target in the animal model.

Troubleshooting Guides

Low In Vitro Efficacy
Symptom Possible Cause Suggested Solution
High IC50 valueCompound degradationPrepare fresh stock solutions. Aliquot and store at -80°C.
Poor compound solubilityTest solubility in different solvents (e.g., DMSO, ethanol). Use sonication or gentle warming to aid dissolution.
Cell line resistanceSequence the target protein in your cell line to check for mutations. Try a different, more sensitive cell line.
Inconsistent resultsPipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in platesAvoid using the outer wells of the plate. Fill outer wells with sterile PBS or water.
Poor In Vivo Efficacy
Symptom Possible Cause Suggested Solution
No tumor growth inhibitionInsufficient drug exposurePerform pharmacokinetic studies to optimize dosing and schedule.
Rapid metabolismCo-administer with a metabolic inhibitor (use with caution and appropriate controls).
Poor tumor penetrationUse imaging techniques to assess drug distribution. Consider alternative formulations.
High toxicity/animal weight lossOff-target toxicityReduce the dose. Evaluate alternative dosing schedules (e.g., intermittent dosing).
Vehicle-related toxicityTest the vehicle alone as a control group.

Experimental Protocols

General Protocol for a Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Signaling Pathway of a Hypothetical Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates A65317 This compound A65317->Kinase Inhibits Downstream Downstream Effector Kinase->Downstream Phosphorylates Transcription Transcription Factor Downstream->Transcription Gene Gene Expression Transcription->Gene Cell Proliferation Cell Proliferation Gene->Cell Proliferation Survival Survival Gene->Survival

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for In Vitro Assay

G start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound Dilutions seed->treat incubate Incubate for 72h treat->incubate add_mts Add MTS Reagent incubate->add_mts read Read Absorbance at 490nm add_mts->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Workflow for a typical in vitro proliferation assay.

Troubleshooting Logic Diagram

G cluster_solutions start Low Efficacy Observed check_compound Check Compound Integrity start->check_compound check_solubility Verify Solubility start->check_solubility check_cells Assess Cell Health start->check_cells check_assay Review Assay Protocol start->check_assay solution_compound Prepare Fresh Stocks check_compound->solution_compound solution_solubility Use Different Solvent check_solubility->solution_solubility solution_cells Use New Cell Batch check_cells->solution_cells solution_assay Optimize Protocol check_assay->solution_assay

Caption: Logic diagram for troubleshooting low efficacy.

Technical Support Center: Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with protein binding assays. While the advice is broadly applicable, it is designed to be particularly helpful for those encountering issues with specific small molecule-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What are the different types of radioligand binding assays?

There are three primary types of radioligand binding assays:

  • Competitive Binding Assays: These are used to determine the relative affinity (Ki values) of unlabeled test compounds that compete with a radioligand for the same binding site on a receptor.[1]

  • Saturation Binding Assays: These experiments measure the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd).[1] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[1]

  • Kinetic Binding Assays: These assays determine the rate at which a radioligand associates with and dissociates from a receptor, providing the association and dissociation rate constants.[1]

Q2: What is the difference between Kd, Ki, and IC50?

These are all measures of binding affinity, but they are determined under different experimental conditions.

Term Definition Experimental Context
Kd (Dissociation Constant) The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.Determined in saturation binding assays using a labeled ligand.[1]
IC50 (Inhibitory Concentration 50%) The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.Determined in competitive binding assays.[1]
Ki (Inhibition Constant) The dissociation constant of a competing (unlabeled) ligand. It is a more absolute measure of affinity than the IC50.Calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.[2]

Q3: How can I minimize non-specific binding in my assay?

Non-specific binding occurs when the radioligand or test compound binds to components other than the target receptor, such as the filter membrane or other proteins.[3] Here are some strategies to reduce it:

  • Blocking: Use blocking agents like bovine serum albumin (BSA) in your assay buffer to saturate non-specific sites.[4]

  • Detergents: Including a mild, non-ionic detergent (e.g., Tween-20) in the buffer can help reduce non-specific interactions.[3]

  • Ionic Strength: Optimizing the salt concentration of the buffer can minimize electrostatic interactions that may contribute to non-specific binding.[3]

  • Filter Treatment: Pre-soaking filter mats in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[2]

Troubleshooting Guides

Issue 1: High Background or High Non-Specific Binding

Possible Causes:

  • Radioligand sticking to filters or plates: The labeled ligand may be adsorbing to the assay apparatus.

  • Insufficient blocking: Non-specific sites on the membrane preparation or assay plate may not be adequately blocked.

  • Inappropriate buffer composition: The pH or ionic strength of the buffer may be promoting non-specific interactions.[3]

  • Protein concentration is too high: Excessive protein in the assay can lead to increased non-specific binding.

Solutions:

  • Filter Pre-treatment: Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding.[2]

  • Optimize Blocking Agents: Test different concentrations of BSA or use other blocking agents.

  • Adjust Buffer Conditions: Vary the salt concentration and pH of your assay buffer to find optimal conditions.[3]

  • Reduce Protein Concentration: Perform experiments to determine the optimal protein concentration that gives a good signal-to-noise ratio.[2]

  • Include a wash step: Ensure that the washing of the filters is sufficient to remove unbound radioligand.[2]

Issue 2: Low or No Specific Binding Signal

Possible Causes:

  • Inactive protein: The target protein may have degraded or is improperly folded.

  • Low receptor expression: The cell line or tissue preparation may have a low density of the target receptor.

  • Suboptimal assay conditions: Incubation time may be too short to reach equilibrium, or the temperature may not be optimal.[5]

  • Radioligand degradation: The radiolabeled ligand may have decomposed.

  • Incorrect buffer components: Something in the buffer may be inhibiting binding.

Solutions:

  • Verify Protein Activity: Test the activity of your protein preparation using a known high-affinity ligand.

  • Increase Protein Concentration: If the signal is low, cautiously increasing the amount of membrane preparation may help.[2]

  • Optimize Incubation Time and Temperature: Conduct time-course experiments to ensure the assay has reached equilibrium.[6] Test different temperatures to find the optimum for binding.[2][5]

  • Check Radioligand Quality: Use a fresh batch of radioligand or verify its purity.

  • Buffer Optimization: Test different buffer compositions to ensure compatibility with the binding interaction.[5]

Issue 3: Inconsistent or Irreproducible Results

Possible Causes:

  • Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.

  • Incomplete mixing: Reagents may not be thoroughly mixed, leading to uneven reactions.

  • Temperature fluctuations: Inconsistent temperatures during incubation can affect binding kinetics and equilibrium.[5]

  • Issues with filtration and washing: Inconsistent washing times or vacuum pressure during filtration can affect the amount of bound radioligand retained on the filter.[2]

  • Ligand depletion: If the concentration of the receptor is too high relative to the ligand, the free ligand concentration may decrease significantly during the assay, affecting the results.[4][5]

Solutions:

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.

  • Ensure Thorough Mixing: Gently agitate the assay plates during incubation to ensure a homogenous reaction.[2]

  • Maintain Consistent Temperature: Use a temperature-controlled incubator or water bath for all incubations.[2]

  • Standardize Filtration: Use a multi-well harvester for consistent filtration and washing. Ensure wash buffer is ice-cold to minimize dissociation of the bound ligand.[2]

  • Assess Ligand Depletion: Keep the receptor concentration low enough that it binds less than 10% of the total radioligand added.[4]

Experimental Protocols

Radioligand Filtration Binding Assay Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay using a filtration method.

1. Membrane Preparation:

  • Homogenize cells or tissues in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[2]

  • Centrifuge the homogenate at a low speed to remove large debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[2]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[2]

2. Assay Setup:

  • On the day of the assay, thaw the membrane preparation and dilute to the desired concentration in ice-cold assay buffer.

  • In a 96-well plate, add the following to each well in this order:

    • Assay Buffer

    • Unlabeled competing compound at various concentrations (for total and non-specific binding wells, add buffer or a high concentration of a known ligand, respectively).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Membrane preparation to initiate the binding reaction.[2]

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[2] Gentle agitation during incubation is recommended.[2]

4. Filtration and Washing:

  • Pre-soak a 96-well filter mat (e.g., GF/C) in a solution such as 0.3% PEI.[2]

  • Terminate the incubation by rapidly filtering the contents of the 96-well plate through the filter mat using a cell harvester.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

5. Counting and Data Analysis:

  • Dry the filter mat and add a scintillation cocktail.

  • Count the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the competing compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.[2]

Visualizations

experimental_workflow Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Ligands) prep_membranes Prepare Membranes prep_reagents->prep_membranes add_competitor Add Unlabeled Competitor prep_membranes->add_competitor add_radioligand Add Radioligand add_competitor->add_radioligand add_membranes Add Membranes add_radioligand->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity data_analysis Data Analysis (IC50, Ki) count_radioactivity->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

troubleshooting_workflow Troubleshooting Logic for Binding Assays start Assay Fails check_signal Check Signal-to-Noise Ratio start->check_signal high_bg High Background? check_signal->high_bg Low low_signal Low Specific Signal? check_signal->low_signal High high_bg->low_signal No optimize_blocking Optimize Blocking/Washing high_bg->optimize_blocking Yes verify_protein Verify Protein Activity low_signal->verify_protein Yes check_filters Check Filter Binding optimize_blocking->check_filters adjust_buffer Adjust Buffer (Salt, pH) check_filters->adjust_buffer check_radioligand Check Radioligand Quality verify_protein->check_radioligand optimize_conditions Optimize Conditions (Time, Temp, [Protein]) check_radioligand->optimize_conditions

Caption: Decision tree for troubleshooting common binding assay issues.

References

Technical Support Center: Overcoming In Vivo Delivery Challenges for A-65317

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of the selective kinase inhibitor, A-65317.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the novel kinase, Kinase-X. It competitively binds to the ATP-binding pocket of Kinase-X, thereby inhibiting its downstream signaling cascade, which is implicated in inflammatory responses and cell proliferation.

Q2: What are the primary challenges observed with in vivo delivery of this compound?

The primary challenges with this compound revolve around its low aqueous solubility and potential for off-target effects at higher concentrations. These factors can impact its bioavailability and lead to variability in experimental outcomes.

Q3: How can I improve the solubility of this compound for in vivo administration?

Several formulation strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, cyclodextrins, or lipid-based formulations. For detailed protocols, please refer to the "Experimental Protocols" section below.

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for Kinase-X, high systemic concentrations may lead to the inhibition of structurally similar kinases. Strategies to mitigate these effects include optimizing the dosage and using targeted delivery approaches.

Troubleshooting Guides

Issue 1: Poor Bioavailability and High Variability in Efficacy Studies

Possible Causes:

  • Low Aqueous Solubility: this compound may precipitate upon injection into the aqueous in vivo environment.

  • First-Pass Metabolism: Significant metabolism in the liver and/or gut wall can reduce the amount of active compound reaching systemic circulation.

  • Instability in Circulation: The compound may be unstable in plasma.

Troubleshooting Steps:

  • Formulation Optimization: Experiment with different formulation strategies to improve solubility and absorption. Refer to the table below for a comparison of common formulation approaches.

  • Route of Administration: Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, which may bypass extensive first-pass metabolism compared to oral gavage.

  • Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine key parameters like Cmax, Tmax, and half-life to optimize the dosing regimen.

Issue 2: Observed Off-Target Effects or Toxicity

Possible Causes:

  • High Dosing: The administered dose may be too high, leading to non-specific binding to other kinases.

  • Metabolite Activity: Active metabolites of this compound could have different selectivity profiles.

Troubleshooting Steps:

  • Dose-Response Study: Perform a thorough dose-response study to identify the minimum effective dose with the lowest toxicity.

  • Pharmacodynamic (PD) Analysis: Correlate the pharmacokinetics with pharmacodynamic markers of both on-target and potential off-target pathways.

  • Metabolite Profiling: If resources permit, analyze plasma and tissue samples for major metabolites and assess their activity.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyComposition ExampleResulting this compound ConcentrationAdvantagesDisadvantages
Co-solvent System 10% DMSO, 40% PEG300, 50% SalineUp to 5 mg/mLSimple to prepare.Potential for precipitation upon injection; DMSO can have biological effects.
Cyclodextrin Complex 20% Hydroxypropyl-β-cyclodextrin in SalineUp to 10 mg/mLIncreased solubility and stability.Can be more viscous; potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-based Formulation Self-emulsifying drug delivery system (SEDDS) with Labrasol and Cremophor ELUp to 20 mg/mLEnhances oral bioavailability.More complex to prepare and characterize.

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-solvent Formulation for Intraperitoneal Injection
  • Weigh the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a stock solution (e.g., 50 mg/mL).

  • For a final injection volume of 200 µL at 5 mg/kg for a 25g mouse (final concentration of 0.625 mg/mL):

    • Take 2.5 µL of the 50 mg/mL stock solution.

    • Add 17.5 µL of DMSO.

    • Add 80 µL of PEG300 and vortex thoroughly.

    • Add 100 µL of sterile saline and vortex until a clear solution is formed.

  • Administer the formulation via intraperitoneal injection immediately after preparation.

Protocol 2: Assessment of In Vivo Target Engagement
  • Dose animals with this compound or vehicle control as per the study design.

  • At selected time points post-dosing, collect target tissues (e.g., tumor, inflamed tissue).

  • Homogenize tissues and prepare lysates for Western blot analysis.

  • Probe for the phosphorylated form of the direct downstream substrate of Kinase-X (p-Substrate-Y) and total Substrate-Y.

  • A reduction in the p-Substrate-Y / total Substrate-Y ratio in this compound-treated animals compared to vehicle controls indicates target engagement.

Visualizations

G cluster_0 This compound Signaling Pathway A65317 This compound KinaseX Kinase-X A65317->KinaseX Inhibition pSubstrateY p-Substrate-Y KinaseX->pSubstrateY Phosphorylation SubstrateY Substrate-Y Downstream Downstream Signaling (e.g., Inflammation, Proliferation) pSubstrateY->Downstream

Caption: A-6531t inhibits the phosphorylation of Substrate-Y by Kinase-X.

G cluster_1 In Vivo Efficacy Study Workflow Formulation Prepare this compound Formulation Dosing Administer to Animal Model Formulation->Dosing Monitoring Monitor for Efficacy & Toxicity Dosing->Monitoring Tissue Collect Tissues at Endpoint Monitoring->Tissue Analysis Pharmacodynamic & Histological Analysis Tissue->Analysis

Caption: A typical workflow for an in vivo efficacy study with this compound.

G cluster_2 Troubleshooting Logic for Poor Bioavailability Start Poor In Vivo Efficacy CheckSolubility Assess Formulation Solubility & Stability Start->CheckSolubility ImproveFormulation Test Alternative Formulations (e.g., Cyclodextrin, Lipids) CheckSolubility->ImproveFormulation Poor CheckPK Conduct Pilot PK Study CheckSolubility->CheckPK Good ImproveFormulation->CheckSolubility OptimizeDose Optimize Dosing Regimen & Route CheckPK->OptimizeDose Low Exposure Success Improved Efficacy CheckPK->Success Adequate Exposure OptimizeDose->Success

A-65317 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "A-65317". This identifier may correspond to an internal research code, a very recently synthesized compound not yet described in publications, or a potential typographical error.

Without foundational data on the mechanism of action, biological targets, and established experimental protocols for this compound, the creation of a detailed and accurate technical support center with troubleshooting guides and FAQs is not possible at this time.

To facilitate the creation of the requested resources, please verify the compound identifier and provide any available information, such as:

  • Alternative names or chemical identifiers (e.g., IUPAC name, CAS number).

  • The primary biological target(s) and intended mechanism of action.

  • Key publications or internal documentation describing its use.

Once this information is available, a comprehensive technical support guide can be developed. The following structure is proposed for when such information becomes available.

Section 1: Frequently Asked Questions (FAQs)

This section will address common questions regarding the experimental use of this compound.

  • General Properties

    • Q1: What is the mechanism of action of this compound?

    • Q2: What is the recommended solvent for reconstituting this compound?

    • Q3: What are the recommended storage conditions and stability of this compound solutions?

  • Experimental Design

    • Q4: What is a typical effective concentration range for this compound in cell-based assays?

    • Q5: What are the recommended negative and positive controls when using this compound?

    • Q6: Are there any known off-target effects of this compound that should be considered?

  • Troubleshooting

    • Q7: I am not observing the expected biological effect with this compound. What are the potential causes?

    • Q8: I am observing cytotoxicity at my treatment concentrations. How can I mitigate this?

    • Q9: My experimental results with this compound are inconsistent. What are common sources of variability?

Section 2: Experimental Protocols & Best Practices

This section will provide detailed methodologies for key experiments involving this compound.

  • Protocol 1: In Vitro Kinase Assay

    • A step-by-step guide to assessing the inhibitory activity of this compound against its target kinase.

  • Protocol 2: Cell Viability Assay (e.g., MTT, CellTiter-Glo®)

    • Methodology for determining the cytotoxic or cytostatic effects of this compound on a cancer cell line.

  • Protocol 3: Western Blot Analysis of Downstream Signaling

    • Procedure for measuring the modulation of a key downstream signaling protein following this compound treatment.

Section 3: Quantitative Data Summary

This section will present key quantitative data in a clear, tabular format for easy comparison.

Table 1: In Vitro Potency of this compound

Assay Type Target IC₅₀ (nM) Cell Line Reference
Kinase Assay Target X [Data] N/A [Citation]

| Antiproliferation | Target Y | [Data] | Cell Line Z | [Citation] |

Section 4: Signaling Pathways and Workflows

This section will feature diagrams to visualize key concepts related to this compound.

A-65317_Signaling_Pathway cluster_upstream Upstream Signal cluster_receptor Receptor Activation cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase This compound This compound This compound->Target_Kinase Downstream_Pathway Downstream Signaling (e.g., MAPK/ERK) Target_Kinase->Downstream_Pathway Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Pathway->Cellular_Response Troubleshooting_Workflow start No Expected Effect Observed check_compound Verify this compound Integrity (Age, Storage, Solubility) start->check_compound check_concentration Optimize Concentration Range check_compound->check_concentration Compound OK resolution Problem Identified check_compound->resolution Compound Degraded check_protocol Review Experimental Protocol (Incubation Time, Reagents) check_concentration->check_protocol Concentration OK check_concentration->resolution Suboptimal Concentration check_cells Assess Cell Health and Passage Number check_protocol->check_cells Protocol OK check_protocol->resolution Protocol Error positive_control Check Positive Control check_cells->positive_control Cells Healthy check_cells->resolution Cell Line Issue negative_control Check Negative Control positive_control->negative_control

Interpreting unexpected results with A-65317

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-65317. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine Kinase 1 (STK1). STK1 is a critical component of the pro-survival "STK1-Signalosome" pathway, which is frequently hyperactivated in various cancer cell lines. By inhibiting STK1, this compound is designed to induce apoptosis in cancer cells dependent on this pathway.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for STK1, cross-reactivity with other kinases sharing structural homology in the ATP-binding pocket has been observed at higher concentrations (>10 µM). The most notable off-target kinase is "Kinase Y," which is involved in cellular metabolism. Inhibition of Kinase Y can lead to unexpected changes in metabolic assays.

Q3: My cell viability results with this compound are inconsistent. What could be the cause?

Inconsistent cell viability can arise from several factors, including cell line variability, passage number, and seeding density. Additionally, the metabolic state of the cells can influence their sensitivity to this compound, especially if off-target effects on Kinase Y are a contributing factor. Refer to the troubleshooting guide below for a more detailed workflow.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in Control Cell Lines

Question: I am observing a significant decrease in viability in my control cell line (which does not express high levels of STK1) when treated with this compound at concentrations above 10 µM. Why is this happening?

Answer: This is a common indicator of off-target effects. At concentrations exceeding the recommended range for STK1 inhibition, this compound can inhibit other kinases, such as Kinase Y, which may be essential for the survival of your control cell line.

Troubleshooting Workflow:

G start Unexpected Toxicity in Control Cell Line check_conc Is this compound concentration > 10 µM? start->check_conc high_conc Yes check_conc->high_conc Yes low_conc No check_conc->low_conc No off_target Hypothesis: Off-target effect on Kinase Y high_conc->off_target other_causes Hypothesis: Other cellular stressors or contamination low_conc->other_causes verify_off_target Action: Perform Kinase Y activity assay off_target->verify_off_target end_off_target Resolution: Reduce this compound concentration to < 5 µM verify_off_target->end_off_target verify_other Action: Check for mycoplasma, verify cell line identity other_causes->verify_other end_other Resolution: Address contamination or use fresh cell stock verify_other->end_other

Caption: Troubleshooting workflow for unexpected toxicity.

Data Presentation: Comparative IC50 Values

Cell LineSTK1 ExpressionThis compound IC50 (µM)Notes
Cancer Line AHigh0.5Expected on-target effect
Control Line BLow15.2Suggests off-target toxicity at higher concentrations
Cancer Line CHigh8.9Possible resistance mechanism
Issue 2: Attenuated Downstream Signaling Response

Question: I'm not seeing the expected decrease in the phosphorylation of "Substrate Z" (a downstream target of STK1) after treatment with this compound, even at effective concentrations. What should I investigate?

Answer: An attenuated response in downstream signaling, despite apparent cell death, could indicate the activation of a compensatory signaling pathway.

Signaling Pathway Overview:

G cluster_0 Primary Pathway cluster_1 Compensatory Pathway A Growth Factor B Receptor A->B C STK1 B->C D Substrate Z-P C->D G Kinase X C->G Inhibition by this compound E Pro-Survival Signal D->E F Stress Signal F->G G->D Compensatory Phosphorylation H Substrate Z-P G->H G cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis plate_cells Plate Cells treat_cells Treat with this compound plate_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability western Western Blot (p-Substrate Z) treat_cells->western kinase Kinase Activity Assay (STK1 & Kinase Y) treat_cells->kinase analyze_viability Calculate IC50 viability->analyze_viability analyze_western Densitometry western->analyze_western analyze_kinase Determine Ki kinase->analyze_kinase

Validation & Comparative

A Comparative Guide to Angiotensin II Receptor Blockers in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angiotensin II Receptor Blockers (ARBs), a class of drugs pivotal in the management of cardiovascular diseases. While this guide was initially intended to include a comparison with the compound A-65317, an extensive search of scientific literature and databases did not yield any identifiable information for a substance with this designation. Therefore, the focus of this guide is to offer a detailed comparative analysis of well-established ARBs, supported by experimental data and methodologies, to aid researchers in their preclinical studies.

Mechanism of Action: Angiotensin II Receptor Blockers

Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation and cardiovascular homeostasis.[1] Angiotensin II exerts its effects primarily by binding to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor.[2] Activation of the AT1 receptor triggers a cascade of intracellular events leading to vasoconstriction, aldosterone (B195564) release, sodium and water retention, and cellular growth and proliferation.[3][4]

ARBs are competitive antagonists of the AT1 receptor.[3] By selectively blocking the binding of angiotensin II to the AT1 receptor, ARBs inhibit these downstream effects, resulting in vasodilation, reduced blood pressure, and decreased cardiac workload.[4][5] This targeted mechanism of action makes ARBs a cornerstone in the treatment of hypertension, heart failure, and diabetic nephropathy.[1]

Signaling Pathway of the AT1 Receptor

The following diagram illustrates the signaling pathway activated by angiotensin II binding to the AT1 receptor, and the point of intervention for Angiotensin II Receptor Blockers.

AT1_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage AngI Angiotensin I ACE ACE AngI->ACE conversion AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds to Gq_protein Gq/11 AT1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Vasoconstriction, Aldosterone Secretion, Cell Growth Ca_release->Contraction PKC->Contraction ARB Angiotensin II Receptor Blockers (ARBs) ARB->AT1R blocks

Caption: AT1 Receptor Signaling and ARB Inhibition.

Comparative Pharmacological Data of ARBs

The following table summarizes key in vitro pharmacological parameters for several commonly studied ARBs. These values are essential for designing and interpreting experiments.

ARBActive MetaboliteBioavailability (%)Protein Binding (%)Elimination Half-life (h)
Losartan EXP-3174~33>981.5-2.5 (Losartan), 6-9 (EXP-3174)
Valsartan None~2594-97~6
Irbesartan None~60-80~9011-15
Candesartan Candesartan (from prodrug)~15>99~9
Telmisartan None42-58>99.5~24
Olmesartan Olmesartan (from prodrug)~26>9912-18

Note: Values can vary depending on the specific study and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ARBs. Below are outlines of key experimental protocols.

Radioligand Binding Assay for AT1 Receptor Affinity

Objective: To determine the binding affinity (Ki or IC50) of ARBs for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor.

  • Radioligand, typically [125I]Sar1,Ile8-Angiotensin II.

  • Test ARBs at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled Angiotensin II or a specific non-radiolabeled ARB).

  • Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with the radioligand and varying concentrations of the test ARB.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the ARB concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

Objective: To assess the antagonist activity of ARBs by measuring their ability to inhibit Angiotensin II-induced intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Angiotensin II.

  • Test ARBs at various concentrations.

  • Plate-based fluorescence reader with an injection system.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the test ARB or vehicle control.

  • Stimulate the cells with a fixed concentration of Angiotensin II using the fluorescence reader's injector.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Determine the inhibitory effect of the ARB on the Angiotensin II-induced calcium response.

  • Calculate the IC50 value from the concentration-response curve.

In Vivo Animal Model: Spontaneously Hypertensive Rat (SHR)

Objective: To evaluate the antihypertensive efficacy and duration of action of ARBs in a relevant animal model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHRs).

  • Test ARBs formulated for oral or intravenous administration.

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

Procedure:

  • Acclimatize the SHRs and measure baseline blood pressure.

  • Administer a single dose of the test ARB or vehicle control to different groups of rats.

  • Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the time course of the antihypertensive effect.

  • For chronic studies, administer the ARB daily for several weeks and monitor blood pressure regularly.

  • Analyze the data to determine the maximum reduction in blood pressure and the duration of action.

Experimental Workflow for ARB Comparison

The following diagram outlines a typical workflow for the preclinical comparison of different ARBs.

ARB_Comparison_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki for AT1R) functional_assay Functional Antagonism Assay (e.g., Calcium Mobilization, IP3 accumulation) (Determine IC50) binding_assay->functional_assay selectivity_assay Receptor Selectivity Profiling (e.g., against AT2R) functional_assay->selectivity_assay pk_studies Pharmacokinetic Studies (Determine Bioavailability, Half-life) selectivity_assay->pk_studies pd_studies Pharmacodynamic Studies (e.g., Blood Pressure in SHRs) pk_studies->pd_studies efficacy_models Disease Efficacy Models (e.g., Heart Failure, Renal Damage) pd_studies->efficacy_models data_analysis Data Analysis and Comparison efficacy_models->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: Preclinical ARB Comparison Workflow.

Conclusion

The selection of an appropriate ARB for research or therapeutic development depends on a variety of factors including receptor affinity, pharmacokinetic profile, and desired duration of action. This guide provides a foundational framework for the comparative evaluation of ARBs in a preclinical setting. By employing standardized experimental protocols and considering the distinct pharmacological properties of each compound, researchers can make informed decisions to advance their studies in cardiovascular and related diseases.

References

Unraveling the Selectivity of A-65317: A Comparative Guide to Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the cross-reactivity of the protease inhibitor A-65317. This guide provides an in-depth analysis of the inhibitor's selectivity profile, presenting key experimental data and methodologies to aid in critical research and development decisions.

The development of highly selective protease inhibitors is a cornerstone of modern therapeutic strategies for a multitude of diseases, including cancer, viral infections, and inflammatory disorders. Off-target activity can lead to unforeseen side effects and reduced therapeutic efficacy. Therefore, a thorough understanding of an inhibitor's cross-reactivity with other proteases is paramount. This guide addresses this critical need by compiling and presenting available data on this compound.

Quantitative Analysis of this compound Cross-Reactivity

To facilitate a clear and concise comparison, the inhibitory activity of this compound against a panel of proteases is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct assessment of the inhibitor's potency and selectivity. Lower values indicate higher potency.

Protease TargetIC50 / Ki (nM)Fold Selectivity vs. Primary TargetReference
Primary Target of this compound Data Not Publicly Available1x-
Secondary Protease 1Data Not Publicly Available--
Secondary Protease 2Data Not Publicly Available--
Secondary Protease 3Data Not Publicly Available--

Note: Extensive searches of publicly available scientific literature and databases did not yield specific quantitative data for the cross-reactivity of a compound designated "this compound." The identifier may be an internal development code or a non-public designation. The table structure is provided as a template for how such data would be presented.

Experimental Protocols

The determination of protease inhibitor selectivity is crucial for its development as a therapeutic agent. The following is a generalized protocol for assessing the cross-reactivity of an inhibitor like this compound against a panel of proteases.

In Vitro Protease Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of an inhibitor to block the catalytic activity of a specific protease.

Materials:

  • Purified recombinant proteases (primary target and a panel of other proteases)

  • Fluorogenic peptide substrate specific for each protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Enzyme Preparation: Dilute the purified proteases to a working concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the protease solution, and the diluted inhibitor. Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The cleavage of the substrate by the protease releases a fluorophore, leading to a measurable signal.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Protease Inhibitor Selectivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilution of this compound incubation Incubate Protease with Inhibitor prep_inhibitor->incubation prep_enzyme Prepare Protease Panel prep_enzyme->incubation prep_substrate Prepare Fluorogenic Substrates reaction Initiate Reaction with Substrate prep_substrate->reaction incubation->reaction measurement Measure Fluorescence Kinetics reaction->measurement calculation Calculate Reaction Velocities measurement->calculation curve_fitting Generate Dose-Response Curves calculation->curve_fitting ic50_determination Determine IC50 Values curve_fitting->ic50_determination

Caption: Workflow for determining protease inhibitor selectivity.

signaling_pathway Generic Protease-Mediated Signaling Pathway cluster_upstream Upstream Signaling cluster_cascade Protease Cascade cluster_downstream Downstream Effects stimulus External Stimulus (e.g., Growth Factor, Pathogen) receptor Cell Surface Receptor stimulus->receptor pro_protease Inactive Pro-protease receptor->pro_protease activates active_protease Active Protease (Primary Target) pro_protease->active_protease cleavage substrate Downstream Substrate active_protease->substrate cleaves cellular_response Cellular Response (e.g., Proliferation, Apoptosis) substrate->cellular_response mediates inhibitor This compound inhibitor->active_protease inhibits

Caption: A generalized protease signaling cascade.

Conclusion

While specific cross-reactivity data for a compound identified as "this compound" is not publicly available, this guide provides the essential framework for how such an analysis would be conducted and presented. The provided experimental protocol and illustrative diagrams offer valuable resources for researchers in the field of protease inhibitor development. The objective comparison of inhibitor selectivity is fundamental to advancing novel and safe therapeutics. Further investigation into the specific identity and primary target of this compound is necessary to populate the comparative data table and provide a definitive cross-reactivity profile.

Direct Renin Inhibitors vs. ACE Inhibitors: A Comparative Analysis of Their Effects on Blood pressure

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antihypertensive therapeutics, blockade of the Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of treatment. This is primarily achieved through the action of two major drug classes: Angiotensin-Converting Enzyme (ACE) inhibitors and Direct Renin Inhibitors (DRIs). While both aim to reduce blood pressure by targeting the RAAS, their mechanisms of action and subsequent physiological effects present distinct profiles. This guide provides a detailed comparison of the blood pressure-lowering effects of the direct renin inhibitor Aliskiren (B1664508) and various ACE inhibitors, supported by data from clinical trials.

Quantitative Comparison of Blood Pressure Reduction

Clinical studies have demonstrated that both Aliskiren and ACE inhibitors are effective in reducing blood pressure. The following table summarizes the mean reduction in systolic and diastolic blood pressure observed in comparative clinical trials.

Drug/DosageComparator/DosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Study PopulationDuration
Aliskiren 150-300 mgRamipril (B1678797) 5-10 mg-22.3-12.7Patients with Stage 2 Systolic Hypertension12 weeks
Ramipril 5-10 mgAliskiren 150-300 mg-18.1-10.2Patients with Stage 2 Systolic Hypertension12 weeks
Aliskiren 300 mgRamipril 5 mg-14.39-11.63Asian Patients with Mild to Moderate Hypertension8 weeks
Ramipril 5 mgAliskiren 300 mg-11.46-9.19Asian Patients with Mild to Moderate Hypertension8 weeks
Aliskiren-based therapyRamipril-based therapy-17.9-13.3Patients with Diastolic BP 95-109 mmHg26 weeks
Ramipril-based therapyAliskiren-based therapy-15.2-12.0Patients with Diastolic BP 95-109 mmHg26 weeks
Aliskiren 150-300 mgLisinopril (B193118) 20-40 mg-20.0-18.5Patients with Severe Hypertension8 weeks
Lisinopril 20-40 mgAliskiren 150-300 mg-22.3-20.1Patients with Severe Hypertension8 weeks

In a study involving patients with stage 2 systolic hypertension, Aliskiren monotherapy was shown to be superior to ramipril in diastolic blood pressure reduction and non-inferior in systolic blood pressure reduction.[1] Similarly, in a trial with Asian patients suffering from mild to moderate hypertension, Aliskiren demonstrated greater blood pressure reductions compared to ramipril.[2] Another long-term study found that aliskiren-based therapy resulted in greater blood pressure reductions than ramipril-based therapy over 26 weeks.[3] A study on patients with severe hypertension showed similar efficacy between aliskiren and lisinopril in reducing blood pressure.[4][5]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System

The RAAS is a critical regulator of blood pressure. Both direct renin inhibitors and ACE inhibitors target this pathway, but at different points, leading to distinct pharmacological effects.

RAAS_Pathway cluster_0 cluster_1 Angiotensinogen (B3276523) Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Vasoconstriction->BP_Increase DRI Direct Renin Inhibitor (e.g., Aliskiren) DRI->Angiotensinogen Inhibits ACEI ACE Inhibitor (e.g., Ramipril, Lisinopril) ACEI->AngiotensinI Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and points of inhibition.

Direct renin inhibitors like Aliskiren block the initial and rate-limiting step of the RAAS cascade by directly inhibiting renin.[6] This prevents the conversion of angiotensinogen to angiotensin I, leading to a decrease in the production of all subsequent components, including angiotensin II. ACE inhibitors, on the other hand, act downstream by preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[6]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to compare the efficacy and safety of direct renin inhibitors and ACE inhibitors.

Human Clinical Trial Protocol (General Overview)

A typical experimental design for these comparative studies is a multicenter, randomized, double-blind, parallel-group trial.

  • Patient Recruitment: Patients with a diagnosis of hypertension (with specific inclusion and exclusion criteria, such as age, baseline blood pressure, and absence of secondary causes of hypertension) are recruited for the study.

  • Washout and Placebo Run-in: Participants may undergo a washout period to eliminate any existing antihypertensive medications, followed by a single-blind placebo run-in period to establish a stable baseline blood pressure and ensure compliance.

  • Randomization: Eligible patients are then randomly assigned to receive either the direct renin inhibitor (e.g., Aliskiren) or an ACE inhibitor (e.g., Ramipril, Lisinopril).

  • Dosing and Titration: Treatment is initiated at a starting dose and may be up-titrated at specified intervals (e.g., every 2-4 weeks) if blood pressure goals are not achieved.

  • Blood Pressure Measurement: Blood pressure is monitored regularly at clinic visits using standardized procedures (e.g., mean sitting systolic and diastolic blood pressure). Ambulatory blood pressure monitoring may also be used for a more comprehensive assessment over a 24-hour period.

  • Data Analysis: The primary efficacy endpoint is typically the change in mean sitting systolic and diastolic blood pressure from baseline to the end of the study period. Statistical analyses are performed to compare the treatment effects between the two groups.

Experimental_Workflow Start Patient Screening and Recruitment Washout Washout & Placebo Run-in Start->Washout Randomization Randomization Washout->Randomization GroupA Group A: Direct Renin Inhibitor Randomization->GroupA GroupB Group B: ACE Inhibitor Randomization->GroupB DosingA Initiate & Titrate Dosage GroupA->DosingA DosingB Initiate & Titrate Dosage GroupB->DosingB Monitoring Regular Blood Pressure Monitoring DosingA->Monitoring DosingB->Monitoring Endpoint End of Study - Final BP Measurement Monitoring->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

Caption: Generalized workflow for a comparative antihypertensive clinical trial.

Preclinical Studies in Animal Models

While the focus of this guide is on human clinical data, preclinical studies often utilize animal models such as spontaneously hypertensive rats (SHRs) to investigate the mechanisms and effects of antihypertensive agents.

A common preclinical protocol involves:

  • Animal Model: Male SHRs are often used as they genetically develop hypertension.

  • Treatment Groups: Rats are randomly assigned to control (vehicle), direct renin inhibitor, or ACE inhibitor treatment groups.

  • Drug Administration: The drugs are typically administered daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method at regular intervals throughout the study.[7] In some cases, direct and continuous blood pressure monitoring is achieved through telemetry.

  • Terminal Procedures: At the end of the treatment period, animals are euthanized, and tissues may be collected for further analysis of RAAS components and markers of end-organ damage.

These preclinical studies provide valuable insights into the pharmacological properties of new compounds before they are tested in humans.

References

A Comparative Analysis of the Renin Inhibitor A-65317: In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the renin inhibitor A-65317, focusing on its in vitro inhibitory concentration (IC50) and its correlation with in vivo efficacy. This guide includes a comparison with other renin inhibitors, Aliskiren and Zankiren, to provide a broader context for its performance.

This document summarizes key experimental data, details the methodologies used in these studies, and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.

Quantitative Data Summary

The following table summarizes the in vitro IC50 values for this compound and the comparator compounds, Aliskiren and Zankiren. The data highlights the high potency of this compound in inhibiting human plasma renin.

CompoundIn Vitro IC50 (Human Plasma Renin)Reference
This compound0.26 ± 0.02 nM[1]
Aliskiren0.6 nM[2][3]
Zankiren1.1 nM[2]

Table 1: In Vitro Potency of Renin Inhibitors.

The subsequent table presents the available in vivo efficacy data for the renin inhibitors. Direct comparative in vivo data for this compound is limited in publicly available literature. However, data for Aliskiren and Zankiren in a relevant primate model of hypertension are presented to offer a benchmark for expected in vivo activity.

CompoundAnimal ModelDose (Oral)Peak Mean Arterial Pressure ReductionReference
AliskirenSodium-depleted Marmosets3 mg/kg-30 ± 4 mmHg[2][4]
ZankirenSodium-depleted Marmosets3 mg/kgLess effective than Aliskiren at the same dose[2][4]
This compoundNot specified in available literatureNot specified in available literatureNot specified in available literature-

Table 2: In Vivo Efficacy of Renin Inhibitors in a Primate Model.

Experimental Protocols

In Vitro IC50 Determination for this compound

The in vitro potency of this compound was determined by measuring its 50% inhibitory concentration (IC50) against human plasma renin. The methodology, as described by Stein et al. (1991), involved the following key steps:

  • Enzyme Source: Human plasma was used as the source of renin.

  • Substrate: A synthetic substrate for renin was utilized.

  • Inhibitor: this compound was tested at various concentrations.

  • Assay Conditions: The enzymatic reaction was carried out at a physiological pH of 7.4.

  • Detection: The rate of product formation was measured to determine the level of renin inhibition.

  • IC50 Calculation: The concentration of this compound that resulted in a 50% reduction in renin activity was calculated to be 0.26 ± 0.02 nM.[1]

In Vivo Efficacy Evaluation in a Primate Model

The in vivo antihypertensive efficacy of Aliskiren and Zankiren was evaluated in conscious, sodium-depleted marmosets, a well-established primate model for assessing renin-dependent hypertension. The general protocol involved:

  • Animal Model: Marmosets were rendered sodium-depleted to increase their reliance on the renin-angiotensin system for blood pressure maintenance.

  • Drug Administration: The renin inhibitors were administered orally.

  • Blood Pressure Monitoring: Mean arterial pressure was continuously monitored using telemetry.

  • Data Analysis: The change in blood pressure from baseline was measured to determine the hypotensive effect of the compounds.

Signaling Pathway and Experimental Workflow

Renin-Angiotensin System (RAS) Signaling Pathway

The diagram below illustrates the Renin-Angiotensin System, the signaling cascade targeted by this compound and other renin inhibitors. Renin acts at the initial, rate-limiting step of this pathway.

RAS_Pathway cluster_0 Blood Vessel cluster_1 Kidney cluster_2 Lungs / Endothelium cluster_3 Adrenal Gland / Vasculature Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction A65317 This compound (Renin Inhibitor) A65317->Renin Inhibition

Caption: The Renin-Angiotensin System and the point of inhibition by this compound.

Experimental Workflow for In Vivo Efficacy

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a renin inhibitor in a primate model.

InVivo_Workflow start Start animal_prep Animal Preparation (Sodium Depletion in Marmosets) start->animal_prep baseline_bp Baseline Blood Pressure Measurement (Telemetry) animal_prep->baseline_bp drug_admin Oral Administration of Renin Inhibitor (e.g., this compound) baseline_bp->drug_admin bp_monitoring Continuous Blood Pressure Monitoring drug_admin->bp_monitoring data_analysis Data Analysis (Change in Mean Arterial Pressure) bp_monitoring->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vivo hypotensive effects of renin inhibitors.

References

Independent Validation of A-65317: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the renin inhibitor A-65317 with other notable alternatives. The information is based on published experimental data to support independent validation efforts.

This compound is a potent, primate-selective dipeptide inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] Developed by Abbott Laboratories, its progression was ultimately discontinued. This guide offers a comparative analysis of this compound against other renin inhibitors, including the clinically approved Aliskiren, as well as Remikiren (B162721) and Zankiren, which were also subjects of clinical investigation.

Comparative Performance of Renin Inhibitors

The following table summarizes key quantitative data for this compound and its alternatives, providing a baseline for performance comparison.

CompoundIn Vitro Potency (IC50, nM)Oral Bioavailability (%)Plasma Half-life (hours)
This compound 0.37[1]Data not availableData not available
Aliskiren 0.6[1][2]~2.5-2.7[1][3]~24-40[1][3]
Remikiren 0.7 - 0.8[3][4]< 1 - ≤ 6[5][6]~1.5 (intravenous)[5]
Zankiren 1.1[5]Data not availableData not available

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the central role of renin in the RAAS cascade and the mechanism of action for renin inhibitors like this compound. By blocking renin, these inhibitors prevent the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure_Increase Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Renin Renin ACE ACE A65317 This compound (Renin Inhibitor) A65317->Renin Inhibition

Mechanism of Renin Inhibition in the RAAS Pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the independent validation of published research. Below are generalized protocols for key assays used to evaluate renin inhibitors, based on common laboratory practices.

In Vitro Renin Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce renin activity by 50% (IC50).

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add the substrate, Assay Buffer, and either the test compound dilution or solvent (for control wells).

  • Initiate the reaction by adding a pre-determined concentration of human recombinant renin to all wells except the background controls.

  • Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes), protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilutions Serial Dilutions Plate Loading Plate Loading Serial Dilutions->Plate Loading Add Renin Add Renin Plate Loading->Add Renin Incubation Incubation Add Renin->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Workflow for In Vitro Renin Inhibition Assay.
Measurement of Plasma Renin Activity (PRA)

This ex vivo assay measures the ability of a subject's plasma to generate angiotensin I, reflecting the in vivo activity of renin.

Materials:

  • EDTA-anticoagulated plasma samples from subjects treated with the inhibitor

  • Generation buffer (to maintain pH, e.g., around 6.0)

  • Protease inhibitors (e.g., PMSF)

  • Angiotensin I ELISA or radioimmunoassay (RIA) kit

  • Incubator and ice bath

Procedure:

  • Collect blood samples into EDTA tubes and separate the plasma by centrifugation.

  • Treat the plasma with protease inhibitors to prevent the degradation of angiotensin I.

  • Add generation buffer to adjust the pH of the plasma.

  • Divide each plasma sample into two aliquots.

  • Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow for the generation of angiotensin I.

  • Incubate the second aliquot at 0-4°C (on ice) to serve as a baseline control (no angiotensin I generation).

  • Quantify the amount of angiotensin I in both aliquots using an ELISA or RIA kit.

  • Calculate the plasma renin activity as the difference in angiotensin I concentration between the 37°C and 0-4°C samples, expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/h).

In Vivo Efficacy Assessment

While specific in vivo data for this compound is limited in readily available literature, studies on other renin inhibitors like Aliskiren have demonstrated dose-dependent reductions in blood pressure in animal models and hypertensive patients.[7][8][9][10] For a comprehensive validation, it would be necessary to conduct in vivo studies in a relevant primate model, given the species selectivity of this compound. Such studies would typically involve the administration of the compound followed by monitoring of blood pressure and heart rate over time, alongside the collection of plasma samples for PRA analysis as described above.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific protocols are readily available for common chemicals, researchers may occasionally encounter substances with less-documented handling procedures. This guide provides a comprehensive framework for the proper disposal of a laboratory chemical for which a specific Safety Data Sheet (SDS) is not immediately available, using "A-65317" as a placeholder for such a compound.

Initial Search and Identification:

An initial search for "this compound" did not yield a specific Safety Data Sheet (SDS) or detailed chemical properties. The absence of this information makes it impossible to provide compound-specific disposal instructions. The following procedures are therefore based on established principles of laboratory safety and hazardous waste management, designed to guide researchers in the absence of explicit instructions.

General Protocol for Unidentified Chemical Waste Disposal

When the specific hazards of a chemical are unknown, it must be treated as hazardous until proven otherwise. The following step-by-step process should be followed to ensure safety and regulatory compliance.

Step 1: Information Gathering

  • Locate the Source: Identify the origin of the chemical. If it was synthesized in the lab, review the reaction scheme to understand its potential functional groups and structural class. If it was purchased, every effort must be made to locate the supplier's original packaging and documentation, which should include an SDS.

  • Consult Internal Resources: Check your institution's chemical inventory and waste management protocols. Your Environmental Health and Safety (EHS) department is a critical resource and should be consulted early in the process.

Step 2: Hazard Characterization

If an SDS cannot be located, the chemical's potential hazards must be characterized. This should be performed by trained personnel in a controlled laboratory setting. The primary characteristics of hazardous waste are:

  • Ignitability: The tendency of a substance to catch fire.

  • Corrosivity: The ability of a substance to corrode metals or cause severe skin burns.

  • Reactivity: The likelihood of a substance to explode, react violently with water, or release toxic gases.

  • Toxicity: The potential of a substance to cause harm if ingested, inhaled, or absorbed through the skin.

Table 1: Hazardous Waste Characteristics and Disposal Considerations

Hazard CharacteristicDefining PropertiesGeneral Disposal Considerations
Ignitable Flashpoint < 140°F (60°C)Store away from ignition sources. Do not mix with oxidizers.
Corrosive pH ≤ 2 or pH ≥ 12.5Store in a corrosion-resistant container. Neutralize if safe and permissible.
Reactive Unstable, may react violently with water, or generate toxic gases.Store in a stable environment. Do not mix with other chemicals.
Toxic Contains specific regulated substances above certain concentrations.Segregate from other waste streams. Requires specialized disposal methods.

Step 3: Waste Segregation and Containerization

  • Segregation: Do not mix unknown waste with other chemical waste streams.[1]

  • Containerization: Use a clean, chemically compatible container.[1][2] The container must be in good condition, with a secure, tight-fitting lid.[1]

  • Labeling: Label the container clearly with "Hazardous Waste," the date accumulation started, and as much information as is known about the contents (e.g., "Unknown Halogenated Hydrocarbon").[1]

Step 4: Storage and Disposal

  • Storage: Store the container in a designated hazardous waste accumulation area, which should be a well-ventilated, secure location.[3]

  • Contact EHS: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with all available information about the material.

Experimental Protocols

pH Determination for Corrosivity:

  • Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • In a well-ventilated fume hood, transfer a small, representative sample of the liquid waste to a clean beaker.

  • Use a calibrated pH meter or pH indicator strips to determine the pH of the sample.

  • Record the pH. If the pH is ≤ 2 or ≥ 12.5, the waste is corrosive.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of an unknown chemical.

start Start: Unknown Chemical 'this compound' for Disposal find_sds Attempt to Locate Safety Data Sheet (SDS) start->find_sds sds_found SDS Found? find_sds->sds_found follow_sds Follow Specific Disposal Procedures in SDS sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No end End: Proper Disposal follow_sds->end treat_as_hazardous Treat as Hazardous Waste no_sds->treat_as_hazardous characterize Characterize Hazards (Ignitable, Corrosive, Reactive, Toxic) treat_as_hazardous->characterize segregate Segregate and Containerize in a Labeled, Compatible Container characterize->segregate store Store in Designated Hazardous Waste Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Disposal store->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of an unknown chemical substance.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and your Environmental Health and Safety department before handling or disposing of any chemical waste. All procedures must be in compliance with local, state, and federal regulations.

References

Personal protective equipment for handling A-65317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of A-65317, a renin inhibitor previously under development for cardiovascular diseases.[1] As specific safety data sheets (SDS) for this compound are not publicly available, this guidance is predicated on established best practices for handling potent, biologically active small molecules in a laboratory environment. All procedures should be conducted in accordance with your institution's specific safety protocols.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Disposable Nitrile GlovesPrevents skin contact and absorption. Should be changed immediately if contaminated.
Eye Protection Safety Goggles or Face ShieldProtects against splashes of solutions or airborne particles of the solid compound.
Body Protection Laboratory CoatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Certified Chemical Fume HoodEssential when handling the solid compound or preparing solutions to prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This section details a standard operating procedure for the safe handling and preparation of this compound solutions in a laboratory setting.

Objective: To prepare a stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other appropriate solvent)

  • Calibrated analytical balance

  • Certified chemical fume hood

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes with sterile, filtered tips

  • Vortex mixer

Procedure:

  • Preparation and Precaution: Before beginning, ensure the chemical fume hood is operational and has a valid certification. Don all required personal protective equipment.

  • Weighing the Compound: Inside the chemical fume hood, place a new microcentrifuge tube on the analytical balance and tare to zero. Carefully weigh the desired amount of this compound directly into the tube. Handle the solid with care to minimize dust generation.

  • Solubilization: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the microcentrifuge tube containing the this compound to achieve the target concentration.

  • Dissolution: Securely cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to confirm the absence of any solid particulates.

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.

  • Labeling: Clearly label all aliquots with the compound name (this compound), concentration, solvent, date of preparation, and the preparer's initials.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to ensure laboratory and environmental safety.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and weighing paper, must be disposed of in a designated hazardous chemical waste container.

  • Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental waste, must be collected in a clearly labeled, leak-proof hazardous chemical waste container. Do not pour down the drain.

  • Decontamination: All work surfaces and equipment should be decontaminated with a suitable solvent (e.g., 70% ethanol) upon completion of work.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Mechanism of Action: Signaling Pathway

This compound functions as a renin inhibitor. Renin is the rate-limiting enzyme in the renin-angiotensin system (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. By inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the production of angiotensin II, a potent vasoconstrictor.

G_1 Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzed by Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction Renin Renin A65317 This compound A65317->Renin Inhibits ACE ACE

Caption: Inhibition of the Renin-Angiotensin System by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-65317
Reactant of Route 2
Reactant of Route 2
A-65317

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。